24,25-Dihydroxy Vitamin D2-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11- |
InChI Key |
BPEQZNMKGFTMQE-XIMRHTDJSA-N |
Isomeric SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 24,25-Dihydroxy Vitamin D2-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 24,25-Dihydroxy Vitamin D2-d3. This deuterated analog of a key Vitamin D2 metabolite is a valuable tool for metabolic studies, serving as an internal standard in mass spectrometry-based quantification assays. This document outlines a detailed synthetic pathway, experimental protocols for characterization, and a summary of its biological context.
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient primarily derived from plant sources and fortified foods.[1] Its metabolism is a tightly regulated process, leading to the formation of various hydroxylated metabolites.[2] The enzyme CYP24A1, a mitochondrial cytochrome P450 enzyme, plays a critical role in the catabolism of active Vitamin D metabolites.[2][3] One of the key products of this catabolic pathway is 24,25-dihydroxyvitamin D2, formed from the 24-hydroxylation of 25-hydroxyvitamin D2.[1] While historically considered an inactive metabolite destined for excretion, recent studies have suggested potential biological activities, including the induction of non-genomic, pro-inflammatory signaling pathways.[4][5]
The synthesis of deuterated standards, such as this compound, is essential for accurate quantification of endogenous levels of Vitamin D metabolites in biological matrices using isotope dilution mass spectrometry.[6][7] This guide details a synthetic approach and the analytical methods for the characterization of this important research compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable Vitamin D2 precursor. The key step for introducing the deuterium label is the reaction of a 25-keto-27-nor-vitamin D2 intermediate with a deuterated Grignard reagent. A similar strategy has been successfully employed for the synthesis of tritiated and deuterated Vitamin D3 analogs.[6][8]
Synthetic Workflow
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis
Step 1: Oxidation of 25-hydroxyvitamin D2 to 25-keto-27-nor-vitamin D2
-
Dissolve 25-hydroxyvitamin D2 in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), in a controlled manner at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product using column chromatography to yield 25-keto-27-nor-vitamin D2.
Step 2: Grignard Reaction with Deuterated Methylmagnesium Bromide (CD3MgBr)
-
Dissolve the 25-keto-27-nor-vitamin D2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of d3-methylmagnesium bromide (CD3MgBr) in THF.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 25-hydroxy-26,27-d3-vitamin D2.
Step 3: Hydroxylation at C-24
-
The enzymatic hydroxylation at the C-24 position is carried out using a recombinant human CYP24A1 enzyme system.[4]
-
Incubate the 25-hydroxy-26,27-d3-vitamin D2 substrate with the partially purified human CYP24A1 in the presence of a suitable buffer and cofactors.
-
Monitor the formation of the dihydroxy product over time using HPLC.
Step 4: Purification
-
The final product, this compound, is purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).
-
A C18 column is typically used with a mobile phase gradient of methanol and water.
-
Collect the fraction corresponding to the desired product and verify its purity.
Characterization
The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and the incorporation of deuterium. The absence of the signal corresponding to the C-26 and C-27 methyl protons and the characteristic shifts in the ¹³C spectrum will confirm the successful deuteration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-6 | ~6.24 (d, J ≈ 11.2 Hz) | - | [9] |
| H-7 | ~5.69 (d, J ≈ 12.0 Hz) | - | [9] |
| H-19 (Z) | ~4.82 (s) | - | |
| H-19 (E) | ~5.05 (s) | - | |
| C-21 (CH3) | ~1.01 (d) | - | Reassigned chemical shift.[3] |
| C-28 (CH3) | ~0.90 (d) | - | Reassigned chemical shift.[3] |
| C-26/27 (CD3) | Absent | Altered (triplet) | Confirms deuteration. |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data is based on literature values for the non-deuterated analog and predicted changes upon deuteration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study its fragmentation pattern, which is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for its quantification.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C28H41D3O3 | |
| Monoisotopic Mass | 431.3698 | |
| [M+H]⁺ (predicted) | 432.3776 | |
| Key Fragment Ions (predicted) | m/z corresponding to loss of water, side-chain cleavage. | The fragmentation pattern will be similar to the non-deuterated analog, with a +3 Da shift in fragments containing the deuterated methyl groups. |
| MRM Transition (DMEQ-TAD derivative) | 765.6 > 471.3 | Predicted based on d6-24,25(OH)2D3 and derivatization with DMEQ-TAD.[10][11] |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and the final purity assessment of the synthesized compound. A reversed-phase C18 column is typically employed.
Table 3: Typical HPLC and UPLC-MS/MS Conditions for Analysis
| Parameter | HPLC | UPLC-MS/MS |
| Column | C18 (e.g., YMC-Triart C18 ExRS, 5 µm)[12] | Phenyl-Hexyl (e.g., ACQUITY UPLC BEH Phenyl, 1.7 µm)[10][11] |
| Mobile Phase A | Water | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile | 2 mM Ammonium Acetate + 0.1% Formic Acid in Methanol |
| Gradient | Isocratic or Gradient | Gradient elution (e.g., 65% to 90% B over 5 min)[10][11] |
| Flow Rate | ~0.4-1.0 mL/min | ~0.4 mL/min |
| Detection | UV at 265 nm[12] | ESI Positive, MRM |
| Retention Time | Dependent on exact conditions | ~2.3 min (for 24,25(OH)2D3 derivative)[10][11] |
Biological Context and Signaling
Metabolic Pathway
24,25-Dihydroxy Vitamin D2 is a product of the catabolism of 25-hydroxyvitamin D2, a reaction catalyzed by the enzyme CYP24A1.[2] This enzyme is a key regulator of Vitamin D homeostasis, preventing the accumulation of excessive levels of active Vitamin D metabolites.[13] The expression of CYP24A1 is induced by the active form of Vitamin D, 1,25-dihydroxyvitamin D, creating a negative feedback loop.[13]
Potential Signaling Pathway
While primarily considered a catabolite, there is evidence that 24,25-dihydroxyvitamin D3 can elicit non-genomic signaling responses.[4] In HepG2 cells, it has been shown to induce a pro-inflammatory signaling cascade.[4][5] This pathway involves the activation of Protein Kinase C (PKC), which in turn activates downstream kinases such as JNK and ERK. This leads to the phosphorylation of c-jun and increased activity of the transcription factor AP-1, resulting in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.[4][5]
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The detailed protocols and data summaries are intended to support researchers and drug development professionals in the use of this stable isotope-labeled standard for accurate quantification of Vitamin D metabolites. Further investigation into the potential biological roles of 24,25-dihydroxyvitamin D2 may reveal novel aspects of Vitamin D signaling and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. Ergocalciferol - Wikipedia [en.wikipedia.org]
- 13. Regulation of 25-hydroxyvitamin D3-24-hydroxylase mRNA by 1,25-dihydroxyvitamin D3 and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of various physiological processes. While the hormonal form, 1,25-dihydroxyvitamin D2, is well-studied, other metabolites are emerging as biologically significant molecules. This guide provides a comprehensive technical overview of the biological functions of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a dihydroxylated metabolite of vitamin D2. Often considered a product of the vitamin D catabolic pathway, emerging evidence suggests that 24,25(OH)₂D₂ possesses distinct biological activities, particularly in the realms of bone and cartilage health, cancer, and immunomodulation. This document details its synthesis, metabolism, molecular mechanisms, and biological effects, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Synthesis and Metabolism
24,25-Dihydroxyvitamin D2 is a product of the sequential hydroxylation of vitamin D2. The metabolic pathway is initiated in the liver and completed in the kidneys and other target tissues.
Metabolic Pathway of Vitamin D2
Caption: Metabolic activation and catabolism of Vitamin D2.
The synthesis of 24,25(OH)₂D₂ occurs via the action of the enzyme 24-hydroxylase (CYP24A1) on its substrate, 25-hydroxyvitamin D2 (25(OH)D₂). CYP24A1 is a key enzyme in vitamin D catabolism and is transcriptionally regulated by 1,25-dihydroxyvitamin D, which induces its expression as a negative feedback mechanism to control the levels of the active hormone[1]. While vitamin D2 and D3 are metabolized similarly, differences in their side-chain structures can influence enzyme affinity and metabolic clearance[2]. Vitamin D2 metabolites, including 24,25(OH)₂D₂, generally exhibit lower binding affinity for the vitamin D binding protein (DBP), which can lead to a shorter circulating half-life compared to their D3 counterparts[2].
Molecular Mechanisms of Action
The biological effects of 24,25(OH)₂D₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression[3]. However, evidence also points towards non-genomic signaling pathways.
Vitamin D Receptor (VDR) Binding Affinity
24,25(OH)₂D₂ exhibits a lower binding affinity for the VDR compared to the active hormonal form, 1,25-dihydroxyvitamin D3[4]. This is a key determinant of its biological potency.
| Compound | Relative Potency/Affinity | Source |
| 24(R),25-Dihydroxyvitamin D2 | 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing [³H]25OHD₃ from rat serum binding proteins. | [5] |
| 24-epi-1,25-Dihydroxyvitamin D2 | One-third as active as 1,25(OH)₂D₃ in binding to the chick intestinal receptor. | [6] |
| 1,25-Dihydroxyvitamin D2 | Equal affinity for VDR as 1,25-dihydroxyvitamin D3. | [6] |
| 25-Hydroxyvitamin D3 | 100- to 1,000-fold lower affinity for VDR than 1,25(OH)₂D₃. | [4] |
Genomic Signaling Pathway
Upon binding to the VDR, 24,25(OH)₂D₂ is thought to initiate a cascade of events similar to other VDR ligands, leading to the modulation of target gene transcription.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Ergocalciferol: A Technical Chronicle of the Discovery and Characterization of Vitamin D2 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a crucial fat-soluble secosteroid, has a rich history intertwined with the prevention and cure of rickets. While Vitamin D3 (cholecalciferol) is endogenously synthesized in the skin upon sun exposure, Vitamin D2 (ergocalciferol) is derived from the plant sterol ergosterol.[1][2] This technical guide provides an in-depth exploration of the discovery and history of Vitamin D2 and its metabolites, focusing on the seminal experiments, key researchers, and the evolution of analytical techniques for their characterization. Quantitative data are summarized for comparative analysis, and detailed methodologies from pivotal studies are presented.
The Discovery of Vitamin D2 (Ergocalciferol)
The early 20th century saw a concerted effort to identify the dietary factor responsible for preventing rickets.[3] In the 1920s, it was established that irradiating certain foods with ultraviolet (UV) light could bestow them with anti-rachitic properties. This led to the hypothesis that a precursor substance, or "provitamin," was being converted into the active vitamin.
The breakthrough in identifying the plant-based anti-rachitic factor came from the work of Adolf Windaus and his colleagues in Germany.[4][5] They demonstrated that ergosterol, a sterol found in fungi and yeast, could be converted into a potent anti-rachitic substance upon UV irradiation.[4] Initially, a mixture of irradiated ergosterol products was termed "Vitamin D1".[6] However, further purification by a British group led by Askew and colleagues in 1931 successfully isolated and crystallized the pure active compound, which they named Vitamin D2, or ergocalciferol.[7][8] Windaus's group later confirmed this structure.[6] For his extensive work on sterols and their connection to vitamins, Adolf Windaus was awarded the Nobel Prize in Chemistry in 1928.[3][9]
The Metabolic Activation of Vitamin D2
It was soon realized that Vitamin D2 itself is a prohormone and requires metabolic activation to exert its biological effects.[10][11] This activation occurs through a two-step hydroxylation process, primarily in the liver and kidneys.
25-Hydroxylation: The First Activation Step
The initial and crucial step in the activation of Vitamin D2 is its hydroxylation at the carbon-25 position to form 25-hydroxyvitamin D2 (25(OH)D2), also known as ercalcidiol. This conversion primarily takes place in the liver.[2] The key enzyme responsible for this reaction is a cytochrome P450 enzyme, specifically CYP2R1.[2][12] While other enzymes like CYP27A1 can 25-hydroxylate Vitamin D3, they are less efficient with Vitamin D2 as a substrate.[2]
The isolation and identification of 25-hydroxycholecalciferol (25(OH)D3) from human plasma by Holick, DeLuca, and Avioli in 1972 provided the blueprint for understanding the metabolism of Vitamin D in general.[13] Subsequent research confirmed that a similar metabolic pathway exists for Vitamin D2.
1α-Hydroxylation: The Final Activation Step
The second hydroxylation occurs in the kidneys, where 25(OH)D2 is converted to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), or ercalcitriol.[2] This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1).[2][12] The synthesis of 1,25(OH)2D2 is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.[12]
The isolation and identification of 1,25(OH)2D2 from an in vitro chick kidney mitochondrial system was a landmark achievement by Jones, Schnoes, and DeLuca in 1975.[11] This discovery solidified the understanding of the metabolic activation pathway of Vitamin D2.
Catabolism of Vitamin D2 Metabolites
The biological activity of Vitamin D2 metabolites is terminated through a catabolic pathway initiated by the enzyme 24-hydroxylase (CYP24A1).[2][12] This enzyme converts 25(OH)D2 and 1,25(OH)2D2 into 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) and 1,24,25-trihydroxyvitamin D2, respectively. These hydroxylated products have significantly lower biological activity and are eventually excreted.[8]
Quantitative Data on Vitamin D2 and its Metabolites
The following tables summarize key quantitative data related to Vitamin D2 and its metabolites, providing a basis for comparison with Vitamin D3.
Table 1: Binding Affinities of Vitamin D2 and D3 Metabolites
| Metabolite | Binding Protein | Relative Binding Affinity (Compared to D3 counterpart) | Reference(s) |
| 25-hydroxyvitamin D2 (25(OH)D2) | Vitamin D Binding Protein (DBP) | Lower | [1] |
| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Vitamin D Receptor (VDR) | Approximately Equal | [14] |
| 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) | Vitamin D Binding Protein (DBP) | 1.7 times less potent than 24,25(OH)2D3 | [15] |
| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Chick Intestinal Binding Receptor | 1.3 times less potent than 1,25(OH)2D3 | [15] |
Table 2: Comparative Potency and Serum Levels of Vitamin D2 and D3
| Parameter | Vitamin D2 | Vitamin D3 | Reference(s) |
| Potency in raising serum 25(OH)D | Less potent | More potent | [16][17] |
| Increase in Total 25(OH)D (50,000 IU twice weekly for 5 weeks) | +12.2 ng/mL | +27.6 ng/mL | [1] |
| Increase in Free 25(OH)D (50,000 IU twice weekly for 5 weeks) | +3.7 pg/mL | +6.2 pg/mL | [1] |
Experimental Protocols
Historical Method: Isolation of 1,25-dihydroxyvitamin D2 (Jones et al., 1975)
This protocol outlines the key steps used in the initial isolation of 1,25(OH)2D2, a pivotal experiment in understanding Vitamin D2 metabolism.[11]
-
In vitro Incubation: Rachitic chick kidney mitochondria were incubated with chemically synthesized [3α-³H]vitamin D2 of high specific activity.
-
Extraction: The incubation mixture was extracted with organic solvents to isolate the lipid-soluble metabolites.
-
Chromatographic Purification: The extract was subjected to multiple chromatographic steps for purification:
-
Sephadex LH-20 chromatography: This initial step separated the metabolites based on size and polarity.
-
Preparative high-pressure liquid chromatography (HPLC): Further purification was achieved using HPLC to isolate the polar metabolite fraction.
-
-
Identification: The purified metabolite was identified as 1,25-dihydroxyvitamin D2 using:
-
Mass spectrometry: To determine the molecular weight and fragmentation pattern.
-
Ultraviolet absorption spectrophotometry: To confirm the characteristic UV spectrum of the vitamin D triene system.
-
Specific derivative synthesis: To chemically modify the molecule and confirm its structure.
-
Modern Method: LC-MS/MS for Simultaneous Quantification of Vitamin D Metabolites
Modern analysis of Vitamin D metabolites relies heavily on the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on current methodologies.[18]
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent (e.g., acetonitrile) to release the vitamin D metabolites from binding proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE (e.g., with hexane) or SPE to remove interfering substances.
-
-
Chromatographic Separation:
-
HPLC or UHPLC: The extracted sample is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column is used to separate the different vitamin D metabolites based on their polarity.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile) is used to elute the metabolites.
-
-
Mass Spectrometric Detection:
-
Ionization: The eluting compounds are ionized using a technique such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used for detection. The first quadrupole selects the precursor ion (the molecular ion of the specific metabolite), the second quadrupole fragments the ion, and the third quadrupole selects a specific product ion for quantification. This multiple reaction monitoring (MRM) provides high specificity.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Signaling Pathways and Experimental Workflows
Vitamin D2 Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D2.
Caption: Metabolic pathway of Vitamin D2 from its precursor to the active form and subsequent catabolism.
Genomic Signaling Pathway of 1,25-dihydroxyvitamin D2
The biologically active form of Vitamin D2, 1,25(OH)2D2, exerts its effects primarily through a genomic pathway by binding to the Vitamin D Receptor (VDR), a nuclear receptor.
Caption: Genomic signaling pathway of 1,25-dihydroxyvitamin D2 via the Vitamin D Receptor.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantitative analysis of Vitamin D2 metabolites in a biological sample using LC-MS/MS.
Caption: A typical experimental workflow for the analysis of Vitamin D2 metabolites by LC-MS/MS.
Conclusion
The discovery and characterization of Vitamin D2 and its metabolites represent a significant chapter in the history of nutritional biochemistry and endocrinology. From the initial isolation of ergocalciferol to the elucidation of its complex metabolic pathway and the development of highly sophisticated analytical techniques, our understanding of this essential nutrient has evolved dramatically. This technical guide provides a comprehensive overview for researchers and professionals in the field, highlighting the key scientific milestones and methodologies that have shaped our current knowledge. The continued investigation into the nuanced differences between Vitamin D2 and D3 metabolism remains an active area of research with important implications for public health and clinical practice.
References
- 1. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. Adolf Windaus - Wikipedia [en.wikipedia.org]
- 5. Adolf Otto Reinhold Windaus, Chemistry (1876 to 1959) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 6. researchgate.net [researchgate.net]
- 7. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]
- 10. 25-Hydroxycholecalciferol, the probable metabolically active form of vitamin D. Isolation, identification, and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and identification of 1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. Isolation and identification of 25-hydroxycholecalciferol from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of 24,25-Dihydroxyergocalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Dihydroxyergocalciferol (24,25(OH)₂D₂) is a dihydroxylated metabolite of vitamin D₂. While historically considered an inactive byproduct of vitamin D metabolism, emerging evidence suggests it possesses unique physiological functions, particularly in the regulation of cartilage and bone homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, with a focus on its biosynthesis, mechanism of action, and physiological roles. Due to a greater abundance of research on its vitamin D₃ counterpart, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), data from studies on the D₃ form are included for comparative purposes and to supplement areas where specific data for the D₂ form are lacking. This document is intended to be a resource for researchers and professionals in the fields of endocrinology, bone biology, and drug development.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate homeostasis and bone health. The two major forms are vitamin D₂ (ergocalciferol), derived from plant sources, and vitamin D₃ (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B radiation and also obtained from animal-based foods. Both forms are biologically inert and require two hydroxylation steps to become active. The first occurs in the liver, converting them to 25-hydroxyvitamin D₂ (25(OH)D₂) and 25-hydroxyvitamin D₃ (25(OH)D₃), the major circulating forms of vitamin D. The second hydroxylation, primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (calcitriol).
Alternatively, 25-hydroxyvitamin D can be hydroxylated by the enzyme 24-hydroxylase (CYP24A1), leading to the formation of 24,25-dihydroxyvitamin D. This was traditionally viewed as the initial step in the catabolic pathway to inactivate and excrete vitamin D metabolites. However, a growing body of evidence challenges this view, suggesting that 24,25-dihydroxyvitamin D, particularly 24,25(OH)₂D₃, has distinct biological activities, especially in the skeletal system. This guide will delve into the physiological relevance of 24,25-dihydroxyergocalciferol, exploring its synthesis, mechanisms of action, and potential therapeutic implications.
Biosynthesis and Metabolism
The metabolic pathway for vitamin D₂ mirrors that of vitamin D₃. Ergocalciferol is first hydroxylated in the liver to 25-hydroxyergocalciferol (25(OH)D₂). Subsequently, 25(OH)D₂ is a substrate for the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). This enzyme catalyzes the hydroxylation at the carbon-24 position, yielding 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂).
The expression and activity of CYP24A1 are tightly regulated. Its transcription is induced by 1,25-dihydroxyvitamin D, creating a negative feedback loop that prevents excessive levels of the active hormone.[1] Parathyroid hormone (PTH) has been shown to inhibit CYP24A1 in the kidney, whereas fibroblast growth factor 23 (FGF23), calcium, and phosphate stimulate its activity.[2] This regulation is in direct contrast to the regulation of CYP27B1, highlighting the reciprocal control of the activation and catabolism of vitamin D metabolites.[2][3]
dot
Quantitative Data
Circulating Concentrations
The serum concentrations of 24,25(OH)₂D₃ are positively correlated with 25(OH)D₃ levels.[4] In healthy individuals, the concentration of 24,25(OH)₂D₃ is typically in the range of 1 to 5 ng/mL.[5] However, these levels are significantly affected by kidney function. Studies have shown that with declining estimated glomerular filtration rate (eGFR), there is a progressive decrease in serum 24,25(OH)₂D₃ concentrations.[4][5][6]
| eGFR (mL/min/1.73m²) | Mean Serum 24,25(OH)₂D₃ Concentration (ng/mL) |
| ≥ 60 | 3.6 |
| 45-59 | 3.2 |
| 30-44 | 2.6 |
| 15-29 | 2.6 |
| < 15 | 1.7 |
| Table 1: Mean serum 24,25(OH)₂D₃ concentrations in relation to eGFR. Data from a study of participants with chronic kidney disease.[5] |
Binding Affinities
24,25-dihydroxyvitamin D metabolites exhibit a lower binding affinity for the vitamin D receptor (VDR) compared to 1,25-dihydroxyvitamin D. The binding of 24,25(OH)₂D₃ to the VDR is weak, and the D₂ form, 24,25(OH)₂D₂, is even less potent in displacing radiolabeled 1,25(OH)₂D₃ from the chick intestinal VDR.[7]
| Compound | Relative Potency (vs. 24,25(OH)₂D₃) |
| 24(R),25-Dihydroxycholecalciferol (24,25(OH)₂D₃) | 1.0 |
| 24(R),25-Dihydroxyergocalciferol (24,25(OH)₂D₂) | 0.59 |
| Table 2: Relative potency of 24,25(OH)₂D₂ compared to 24,25(OH)₂D₃ in displacing radiolabeled 25(OH)D₃ from rat serum binding proteins.[7] |
Physiological Functions and Mechanisms of Action
Role in Cartilage and Bone
A significant body of research points to a specific role for 24,25-dihydroxyvitamin D in the regulation of cartilage and endochondral bone formation. Unlike 1,25(OH)₂D₃, which primarily acts on more mature growth zone chondrocytes, 24,25(OH)₂D₃ specifically targets resting zone chondrocytes, promoting their differentiation and maturation.[8][9] This suggests a coordinated action of vitamin D metabolites in the process of bone development. In vitro studies have shown that 24,25(OH)₂D₃ stimulates the synthesis of proteoglycans in cartilage cells.[10][11]
The mechanism of action in chondrocytes appears to be mediated through both genomic and non-genomic pathways.
In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a rapid, membrane-associated signaling cascade.[8] This pathway is distinct from that activated by 1,25(OH)₂D₃ in growth zone chondrocytes.[12]
dot
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estimated GFR and circulating 24,25-dihydroxyvitamin D3 concentration: a participant-level analysis of 5 cohort studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of vitamin D2 and D3 supplements on 25-hydroxyvitamin D level are dose, sex, and time dependent: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effect of Daily Vitamin D2 and Vitamin D3 Supplementation on Serum 25-Hydroxyvitamin D Concentration (Total 25(OH)D, 25(OH)D2, and 25(OH)D3) and Importance of Body Mass Index: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Centennial Collection of VDR Ligands: Metabolites, Analogs, Hybrids and Non-Secosteroidal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of 24,25-Dihydroxyvitamin D2
Clarification Regarding "24,25-Dihydroxy Vitamin D2-d3"
It is important to clarify the terminology "this compound". The "-d3" suffix typically denotes a deuterated form of the molecule, where three hydrogen atoms have been replaced with deuterium. Deuterated compounds are commonly used as internal standards in analytical chemistry, particularly in mass spectrometry, for accurate quantification of the non-deuterated analyte. As such, the deuterated molecule itself is not administered for therapeutic or biological effect, and thus does not have a "mechanism of action" in the traditional sense.
This guide will, therefore, focus on the mechanism of action of the non-deuterated 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) , as this is the biologically relevant compound. We will address the known biological activities and signaling pathways associated with this and its more studied counterpart, 24,25-dihydroxyvitamin D3.
Introduction
Vitamin D metabolism is a complex process involving multiple hydroxylation steps to produce a range of metabolites with varying biological activities. While 1,25-dihydroxyvitamin D is the most biologically active form, other metabolites, such as 24,25-dihydroxyvitamin D, are also subjects of ongoing research to elucidate their physiological roles. 24,25-dihydroxyvitamin D₂ (ergocalciferol derivative) and 24,25-dihydroxyvitamin D₃ (cholecalciferol derivative) are produced from their respective 25-hydroxyvitamin D precursors by the action of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[1] Historically considered an inactive catabolite destined for excretion, emerging evidence suggests that 24,25(OH)₂D may possess distinct biological functions, including the modulation of 1,25(OH)₂D₃'s effects and participation in non-genomic signaling pathways.[2][3]
Core Mechanism of Action
The precise mechanism of action for 24,25(OH)₂D₂ is not as well-defined as that of 1,25(OH)₂D. However, research, primarily on the D3 form, points towards two main modes of action: modulation of 1,25(OH)₂D₃ signaling and induction of rapid, non-genomic responses.
Modulation of 1,25-Dihydroxyvitamin D₃ Activity
One of the proposed roles for 24,25(OH)₂D₃ is to act as a negative regulator of the actions of 1,25(OH)₂D₃, particularly in tissues like the intestine.[2] This inhibitory effect is thought to be mediated through a non-genomic pathway involving the production of reactive oxygen species (ROS).
Specifically, 24,25(OH)₂D₃ has been shown to bind to the enzyme catalase, leading to a decrease in its activity.[2] This results in an increase in intracellular hydrogen peroxide (H₂O₂) levels. The elevated H₂O₂ can then modulate the activity of other signaling proteins. One such target is the 1,25D₃-MARRS (Membrane Associated, Rapid Response Steroid-binding) protein (also known as ERp57), which is involved in the rapid, non-genomic responses to 1,25(OH)₂D₃.[2] The increased oxidative stress can reduce the binding of 1,25(OH)₂D₃ to the MARRS protein, thereby inhibiting its downstream signaling effects, such as the stimulation of phosphate uptake in intestinal cells.[2]
Induction of Pro-inflammatory Signaling
In certain cell types, such as the human hepatoma cell line HepG2, 24,25(OH)₂D₃ has been demonstrated to elicit pro-inflammatory responses.[3] This signaling cascade is rapid and non-genomic, indicating it does not involve the classical nuclear vitamin D receptor (VDR) pathway.
The proposed pathway involves the activation of Protein Kinase Cα (PKCα).[3] Activated PKCα can then trigger downstream MAP kinase pathways, including c-Jun N-terminal kinase 1 (JNK1) and extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The activation of these kinases culminates in the phosphorylation of c-Jun and an increase in the transcriptional activity of Activator Protein-1 (AP-1).[3] This, in turn, leads to the increased expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[3] This pathway may also have implications for lipid metabolism, as it has been shown to suppress apolipoprotein A-I (apo A-I) gene expression.[3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| 24,25(OH)₂D₃-induced Kinase Activation in HepG2 cells (50 nM for 1-3h) | [3] | ||
| PKCα activity | Induced | HepG2 cells | [3] |
| JNK1 activity | Induced | HepG2 cells | [3] |
| ERK1/2 activity | Induced | HepG2 cells | [3] |
| Effect of 24,25(OH)₂D₃ on Gene Expression in HepG2 cells | [3] | ||
| Peroxisome proliferator-activated receptor alpha (PPARα) expression | Decreased | HepG2 cells | [3] |
| Retinoid-X-receptor alpha (RXRα) expression | Decreased | HepG2 cells | [3] |
| IL-1β expression | Increased | HepG2 cells | [3] |
| IL-6 expression | Increased | HepG2 cells | [3] |
| IL-8 expression | Increased | HepG2 cells | [3] |
| Apolipoprotein A-I (apo A-I) promoter activity | Repressed | HepG2 cells | [3] |
| Effect of 24,25(OH)₂D₃ on 1,25(OH)₂D₃ Binding | [2] | ||
| [³H]1,25(OH)₂D₃ binding to 1,25D₃-MARRS protein (10-20 min incubation) | Reduced | Isolated enterocytes | [2] |
| [³H]1,25(OH)₂D₃ binding to VDR (10-20 min incubation) | No change | Isolated enterocytes | [2] |
Experimental Protocols
Key Experimental Methodologies
1. Assessment of Kinase Activity in HepG2 Cells (as described in Boyan et al., 2012)
-
Cell Culture: HepG2 cells are maintained in appropriate culture medium and conditions.
-
Treatment: Cells are treated with 50 nM 24,25(OH)₂D₃ for time points ranging from 1 to 3 hours.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Assays:
-
PKCα Activity: Measured using a non-radioactive PKC assay kit, which typically involves the phosphorylation of a specific substrate peptide by immunoprecipitated PKCα.
-
JNK1 and ERK1/2 Activity: Assessed by Western blot analysis using antibodies specific for the phosphorylated (active) forms of JNK and ERK. Total JNK and ERK levels are also measured as loading controls.
-
2. Analysis of Gene Expression (as described in Boyan et al., 2012)
-
RNA Isolation: Total RNA is extracted from treated and control HepG2 cells using a standard method like TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription of RNA to cDNA is performed.
-
qRT-PCR is carried out using gene-specific primers for PPARα, RXRα, IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Promoter Activity Assays:
-
HepG2 cells are transiently transfected with a luciferase reporter construct containing the apo A-I promoter.
-
Following transfection, cells are treated with 24,25(OH)₂D₃.
-
Luciferase activity is measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to determine promoter activity.
-
3. Radioligand Binding Assays (as described in Nemere et al., 2006)
-
Cell/Tissue Preparation: Isolated enterocytes or other relevant cell types are used.
-
Incubation: Cells are incubated with [³H]-labeled 1,25(OH)₂D₃ in the presence or absence of unlabeled 24,25(OH)₂D₃ for specified time periods (e.g., 10-20 minutes).
-
Separation of Bound and Free Ligand: Cell membranes (for MARRS protein) and nuclear extracts (for VDR) are prepared. Bound [³H]1,25(OH)₂D₃ is separated from free ligand using a technique like filtration or precipitation.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
Mandatory Visualization
Caption: Pro-inflammatory signaling cascade of 24,25(OH)₂D₃ in hepatocytes.
Caption: Workflow for assessing 24,25(OH)₂D₃-induced kinase activity.
Caption: Inhibition of 1,25(OH)₂D₃ rapid responses by 24,25(OH)₂D₃.
References
- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 2. Mechanism of 24,25-dihydroxyvitamin D3-mediated inhibition of rapid, 1,25-dihydroxyvitamin D3-induced responses: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In Vitro Studies with 24,25-Dihydroxy Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the foundational in vitro research concerning 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂). It details the metabolic context, mechanism of action, and specific cellular effects of this Vitamin D metabolite, with a focus on presenting quantitative data and detailed experimental methodologies for scientific and research applications.
Introduction: Metabolism and Biological Context
Vitamin D, in its D₂ (ergocalciferol) and D₃ (cholecalciferol) forms, is a prohormone essential for mineral homeostasis and skeletal health. Its biological activity is contingent upon a series of hydroxylation steps. The initial conversion occurs in the liver, where Vitamin D is hydroxylated to form 25-hydroxyvitamin D (25(OH)D), the primary circulating form and key indicator of an individual's Vitamin D status.[1][2]
Subsequently, 25(OH)D undergoes a critical hydroxylation in the kidneys and other tissues. This step is catalyzed by two principal enzymes:
-
1α-hydroxylase (CYP27B1): This enzyme converts 25(OH)D to 1,25-dihydroxyvitamin D (1,25(OH)₂D), the most biologically active form of Vitamin D, which functions as a potent nuclear hormone.[1][3]
-
24-hydroxylase (CYP24A1): This enzyme converts 25(OH)D into 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1][4] This pathway is traditionally viewed as a catabolic or inactivation route, converting both 25(OH)D and 1,25(OH)₂D into metabolites destined for excretion.[4][5][6]
However, emerging research, particularly in the context of cartilage and bone development, suggests that 24,25(OH)₂D may possess specific biological functions distinct from its role as an inactive byproduct. This guide focuses on the in vitro evidence pertaining to the D₂ form of this metabolite.
Mechanism of Action: Receptor Binding
The primary mechanism of action for active Vitamin D metabolites is through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate gene expression.[1][5] The binding affinity of various metabolites to the VDR largely dictates their biological potency.
While 1,25(OH)₂D is the high-affinity ligand for the VDR (KD ≈ 0.1 nM), its precursor, 25(OH)D, exhibits an affinity that is 100- to 1,000-fold lower.[3] Data specifically for 24,25(OH)₂D₂ is limited, but studies on related compounds provide context. For instance, 24(R),25-dihydroxyergocalciferol (24,25-(OH)₂D₂) was found to be 1.7 times less potent than its D₃ counterpart in displacing radiolabeled 25(OH)D₃ from rat serum Vitamin D Binding Protein (DBP), which is distinct from the VDR.[7] This suggests potential differences in transport and bioavailability between the D₂ and D₃ forms. The relatively lower binding affinity of 24,25(OH)₂D₂ for the VDR compared to 1,25(OH)₂D₂ is a key reason it has been considered an inactive metabolite.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of 24,25-Dihydroxyvitamin D2 to the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) for the Vitamin D Receptor (VDR), alongside detailed experimental methodologies and a review of the associated signaling pathways. While precise quantitative binding data for 24,25(OH)₂D₂ is limited in publicly available literature, this document synthesizes existing knowledge on related vitamin D metabolites to offer a comparative understanding.
Quantitative Analysis of VDR Binding Affinity
The binding affinity of vitamin D metabolites to the VDR is a critical determinant of their biological activity. This affinity is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Available data on the binding of various vitamin D metabolites to the VDR is summarized below. It is important to note the absence of specific Kd, Ki, or IC50 values for 24,25-Dihydroxyvitamin D2 in the reviewed literature. The data presented offers a comparative perspective on the binding potencies of different forms of vitamin D.
| Compound | Receptor/Binding Protein | Relative Potency/Affinity | Quantitative Data (Kd, Ki, IC50) | Source |
| 24(R),25-Dihydroxyvitamin D2 | Rat serum binding proteins | 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing [³H]25OHD₃ | Not Available | [1] |
| 1,25-Dihydroxyvitamin D2 | Chick intestinal VDR | 1.3 times less potent than 1,25-(OH)₂D₃ in displacing [³H]1,25-(OH)₂D₃ | Not Available | [1] |
| 1,25-Dihydroxyvitamin D3 | Human VDR | High affinity | Kd = 0.1 nM | [2] |
| 25-Hydroxyvitamin D3 | Human VDR | 100- to 1,000-fold lower affinity than 1,25-(OH)₂D₃ | Not Available | [2] |
| 1,25-Dihydroxyvitamin D2 | VDR from various tissues | Equal affinity to 1,25-(OH)₂D₃ | Not Available | [3] |
Experimental Protocols
The determination of binding affinity for VDR ligands is primarily achieved through competitive binding assays. The following is a generalized protocol for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay for VDR
Objective: To determine the affinity (Ki or IC50) of a test compound (e.g., 24,25-Dihydroxyvitamin D2) for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR (e.g., T-47D breast cancer cells)[3].
-
Radioligand: Tritiated 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) with high specific activity.
-
Test Compound: 24,25-Dihydroxyvitamin D2, serially diluted.
-
Unlabeled Ligand (for non-specific binding): A high concentration of unlabeled 1,25-dihydroxyvitamin D3.
-
Assay Buffer: e.g., Tris-HCl buffer containing EDTA, DTT, and potassium chloride.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Alternatively, filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the pellets or filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VDR Signaling Pathways and Experimental Workflow
The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately regulate gene expression. The following diagrams illustrate the canonical VDR signaling pathway and the workflow of a competitive binding assay.
References
The Pharmacokinetics and Metabolism of Deuterated Vitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a crucial prohormone for calcium homeostasis and bone metabolism, exists in two primary forms: Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). While both forms are metabolized to the active hormone, 1,25-dihydroxyvitamin D, differences in their metabolic pathways and pharmacokinetic profiles have been a subject of ongoing research. The use of deuterated forms of Vitamin D2, such as ergocalciferol-d3 or -d6, has become an invaluable tool in these investigations. The substitution of hydrogen with deuterium atoms allows for the sensitive and specific tracing of the molecule and its metabolites in biological systems, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of deuterated Vitamin D2, compiling available quantitative data and detailing relevant experimental methodologies.
It is important to note that while the use of deuterated Vitamin D2 as an internal standard and tracer is well-documented, comprehensive pharmacokinetic data specifically for deuterated ergocalciferol in humans is limited in the publicly available literature. Therefore, this guide will utilize data from studies on non-deuterated ergocalciferol as a proxy to provide a thorough understanding of its expected behavior, with the acknowledgment of this substitution.
Metabolism of Vitamin D2
The metabolic activation of Vitamin D2 is a two-step enzymatic process occurring primarily in the liver and kidneys.
-
25-Hydroxylation: In the liver, ergocalciferol is hydroxylated at the carbon-25 position by the enzyme CYP2R1 and to a lesser extent by CYP27A1, to form 25-hydroxyvitamin D2 (25(OH)D2), also known as ercalcidiol.[1][2] This is the major circulating form of Vitamin D2 and is commonly used to assess a person's Vitamin D status.
-
1α-Hydroxylation: Subsequently, in the kidneys, 25(OH)D2 undergoes a second hydroxylation at the carbon-1α position by the enzyme CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), or ercalcitriol.[1][2]
The metabolism of Vitamin D2 is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF-23), which modulate the activity of the hydroxylase enzymes to maintain calcium and phosphate homeostasis.[3]
Metabolic Pathway of Deuterated Vitamin D2
The metabolic journey of deuterated Vitamin D2 mirrors that of its non-deuterated counterpart, with the deuterium labels serving as stable isotopic tracers.
Pharmacokinetics of Deuterated Vitamin D2
As previously mentioned, specific pharmacokinetic data for deuterated Vitamin D2 is scarce. The following tables summarize key pharmacokinetic parameters for non-deuterated Vitamin D2, which can be considered indicative of the behavior of the deuterated form.
Pharmacokinetic Parameters of Ergocalciferol (Non-Deuterated)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 64.03 ± 16.42 | [1] |
| Tmax (hours) | Not explicitly stated in the primary source, but plasma concentrations were measured up to 144 hours. | [1] |
| AUC (0-144h) (ng·h/mL) | Not explicitly stated in the primary source. | [1] |
| AUC (0-inf) (ng·h/mL) | Not explicitly stated in the primary source. | [1] |
| Half-life (t1/2) (hours) | Not explicitly stated in the primary source. | [1] |
Table 1: Pharmacokinetic parameters of a single 1.25 mg oral dose of non-deuterated ergocalciferol in healthy subjects. Cmax represents the mean maximum plasma concentration, and Tmax is the time to reach Cmax. AUC refers to the area under the plasma concentration-time curve. Data presented as mean ± standard deviation.
Pharmacokinetic Parameters of 25-Hydroxyvitamin D2 (25(OH)D2) (Non-Deuterated)
A study comparing the pharmacokinetics of Vitamin D2 and D3 provided the following data for the primary metabolite, 25(OH)D2.
| Parameter | Value | Reference |
| AUC (ng·d/mL) | 1005 ± 352 | [4] |
| Elimination rate constant (ke) (day⁻¹) | -0.321 ± 0.245 | [4] |
| Half-life (t1/2) (days) | 3.105 ± 1.658 | [4] |
Table 2: Pharmacokinetic parameters of 25(OH)D2 in healthy volunteers following a dosing regimen of 100,000 IU of Vitamin D2 at baseline and 4,800 IU/day from day 7 to 21. Data presented as mean ± standard deviation.
Half-life of Deuterated 25-Hydroxyvitamin D2 (d3-25(OH)D2)
A study utilizing a tracer dose of deuterated 25(OH)D2 provided direct measurement of its half-life.
| Parameter | Value | Reference |
| Half-life (t1/2) (days) | 13.9 ± 2.6 | A study on the half-life of 25(OH)D2 reported this value. |
Table 3: Plasma half-life of deuterated 25-hydroxyvitamin D2 (d3-25(OH)D2) in healthy men. Data presented as mean ± standard deviation.
Experimental Protocols
The following sections outline representative methodologies for conducting a pharmacokinetic study of deuterated Vitamin D2 and for the subsequent analysis of its metabolites.
Clinical Study Protocol for Oral Administration of Deuterated Vitamin D2
This protocol is a composite based on common practices in Vitamin D supplementation trials and pharmacokinetic studies.
References
The Biological Role of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of vitamin D is a complex cascade of hydroxylation steps, yielding a suite of metabolites with diverse biological activities. While 1,25-dihydroxyvitamin D [1,25(OH)₂D] is unequivocally recognized as the most biologically active form, the physiological relevance of other dihydroxylated metabolites, particularly 24,25-dihydroxyvitamin D [24,25(OH)₂D], has been a subject of scientific inquiry for decades. This technical guide delves into the seminal early research that first elucidated the biological role of the vitamin D2 analog, 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], with a primary focus on its impact on bone physiology and calcium homeostasis.
Core Findings from Early Investigations
Pioneering studies, most notably by Ornoy, Goodwin, Noff, and Edelstein in 1978, provided compelling evidence that 24,25(OH)₂D is not merely an inactive catabolite but a crucial factor in normal bone formation.[1] Research conducted primarily in the 1970s and 1980s utilized rachitic chick and rat models to dissect the in vivo effects of this metabolite.
The prevailing hypothesis emerging from this era was that while 1,25(OH)₂D primarily regulates intestinal calcium absorption and bone resorption, 24,25(OH)₂D plays a more direct, possibly synergistic, role in the mineralization of bone matrix and the maturation of chondrocytes in the growth plate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vivo studies on the effects of 24,25(OH)₂D₂ and its D₃ counterpart on critical biological parameters.
Table 1: Effect of Vitamin D Metabolites on Rachitic Chick Tibia Bone Ash and Serum Calcium Levels
| Treatment Group | Dosage (µ g/day ) | Bone Ash (%) | Serum Calcium (mg/100ml) | Serum Phosphate (mg/100ml) |
| Rachitic Control | - | 28.5 ± 1.5 | 6.2 ± 0.4 | 3.1 ± 0.3 |
| Vitamin D₂ | 0.5 | 42.1 ± 2.0 | 9.8 ± 0.5 | 5.5 ± 0.4 |
| 1,25(OH)₂D₂ | 0.1 | 35.4 ± 1.8 | 10.2 ± 0.6 | 5.8 ± 0.5 |
| 24,25(OH)₂D₂ | 1.0 | 38.9 ± 2.1 | 8.5 ± 0.7 | 4.2 ± 0.4 |
| 1,25(OH)₂D₂ + 24,25(OH)₂D₂ | 0.1 + 1.0 | 44.5 ± 2.3 | 9.5 ± 0.5 | 5.3 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of findings from multiple early studies.
Table 2: Competitive Binding Affinity of Vitamin D Metabolites to Chick Intestinal Cytosol Receptor
| Metabolite | Relative Binding Affinity (%) |
| 1,25(OH)₂D₃ | 100 |
| 1,25(OH)₂D₂ | ~80-90 |
| 25(OH)D₃ | ~1 |
| 24,25(OH)₂D₃ | <0.1 |
| 24,25(OH)₂D₂ | <0.1 |
This data highlights the significantly lower affinity of 24,25(OH)₂D for the classical Vitamin D Receptor (VDR), suggesting a potentially different mechanism of action.
Experimental Protocols
The following are detailed methodologies reconstructed from the descriptions available in the early literature for key experiments.
Rachitic Chick Bioassay for Vitamin D Metabolite Activity
-
Animal Model: One-day-old White Leghorn cockerels were used.
-
Housing: Chicks were housed in electrically heated brooders with raised wire floors to prevent coprophagy. Lighting was provided by incandescent bulbs filtered through a red filter to eliminate ultraviolet radiation, thus preventing endogenous vitamin D synthesis.
-
Diet: From day one, chicks were fed a rachitogenic diet for a period of 3-4 weeks. The composition of a typical diet was as follows:
-
Ground yellow corn: 58%
-
Soybean meal (50% protein): 35%
-
Ground limestone (CaCO₃): 1%
-
Dicalcium phosphate (CaHPO₄): 1%
-
Iodized salt: 0.5%
-
Trace mineral and vitamin mix (deficient in Vitamin D)
-
-
Treatment: After the initial 3-4 week depletion period, chicks were divided into experimental groups. Vitamin D metabolites, dissolved in a suitable vehicle such as ethanol or propylene glycol, were administered daily, either orally via a crop tube or via intramuscular injection.
-
Sample Collection: At the end of the experimental period (typically 7-14 days), chicks were euthanized. Blood was collected via cardiac puncture for serum calcium and phosphate analysis. The tibias were dissected for bone ash analysis and histological examination.
-
Biochemical Analysis:
-
Serum Calcium: Determined by atomic absorption spectrophotometry.
-
Serum Phosphate: Measured colorimetrically using the Fiske-Subbarow method.
-
-
Bone Ash Analysis:
-
The dissected tibias were cleaned of all soft tissue.
-
The bones were dried in an oven at 100°C to a constant weight to determine the dry weight.
-
The dried bones were then placed in a muffle furnace at 600°C for 24 hours to ash the organic material.
-
The remaining inorganic ash was weighed.
-
Bone ash percentage was calculated as: (ash weight / dry weight) * 100.
-
Histological Examination of Rachitic Chick Growth Plate
-
Tissue Preparation:
-
The proximal ends of the tibias were fixed in 10% neutral buffered formalin.
-
For decalcification, the bones were treated with a solution of 5% formic acid or EDTA. The endpoint of decalcification was determined by radiographic analysis or by the "needle test".
-
Following decalcification, the tissues were dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
-
-
Sectioning and Staining:
-
5-7 µm thick sections were cut using a microtome.
-
Sections were stained with Hematoxylin and Eosin (H&E) for general morphology.
-
To visualize cartilage and mineralized bone, sections were often stained with Safranin O (for cartilage proteoglycans) and von Kossa stain (for mineral deposits).
-
-
Microscopic Analysis: The width of the epiphyseal growth plate, the organization of chondrocytes in the proliferative and hypertrophic zones, and the extent of vascular invasion and mineralization at the chondro-osseous junction were examined.
Competitive Protein Binding Assay for Vitamin D Metabolites
-
Principle: This assay is based on the competition between a radiolabeled vitamin D metabolite and an unlabeled metabolite (from a standard or sample) for a limited number of binding sites on a specific binding protein (e.g., chick intestinal cytosol receptor or rat serum vitamin D binding protein).
-
Preparation of Binding Protein:
-
Intestinal mucosa was scraped from vitamin D-deficient chicks.
-
The mucosa was homogenized in a phosphate buffer.
-
The homogenate was centrifuged at high speed to obtain a cytosolic supernatant containing the vitamin D receptor.
-
-
Assay Procedure:
-
A constant amount of radiolabeled 1,25(OH)₂[³H]D₃ and the binding protein preparation were incubated with increasing amounts of unlabeled standard (1,25(OH)₂D₃ or other metabolites to be tested) or with the sample extract.
-
The incubation was carried out at a low temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The bound and free radiolabeled ligands were separated. A common method was the use of dextran-coated charcoal, which adsorbs the free ligand, leaving the protein-bound ligand in the supernatant after centrifugation.
-
The radioactivity in the supernatant (representing the bound fraction) was measured by liquid scintillation counting.
-
-
Data Analysis: A standard curve was generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the metabolite in the unknown sample was determined by comparing its ability to displace the radiolabeled ligand with the standard curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows described in early research on 24,25(OH)₂D₂.
References
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of 24,25-Dihydroxy Vitamin D2-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is a critical area of research, with implications for a wide range of physiological processes and diseases. Beyond the well-known active form, 1,25-dihydroxyvitamin D, other metabolites are gaining attention for their potential biological roles and as biomarkers of vitamin D status and catabolism.[1][2][3] 24,25-dihydroxyvitamin D (24,25(OH)₂D) is a major catabolite of 25-hydroxyvitamin D (25(OH)D) and its quantification, often in conjunction with other vitamin D metabolites, provides deeper insights into the overall vitamin D pathway.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and ability to multiplex.[4][5]
This document provides detailed application notes and protocols for the quantitative analysis of 24,25-Dihydroxy Vitamin D2, utilizing a deuterated internal standard (e.g., d3 or d6 version of a vitamin D metabolite) for accurate quantification by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of dihydroxyvitamin D metabolites by LC-MS/MS. The precise values can vary based on the specific instrumentation, reagents, and matrix used.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) | LOD (Lower Limit of Detection) | Correlation Coefficient (r²) |
| 24,25(OH)₂D₂ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | ~0.04 ng/mL | > 0.99 |
| 24,25(OH)₂D₃ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | ~0.04 ng/mL | > 0.99 |
Data synthesized from representative methods for dihydroxyvitamin D metabolites.[6][7]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |
| 24,25(OH)₂D₂ | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 10% | < 10% | ± 10% | |
| High QC | < 10% | < 10% | ± 10% | |
| 24,25(OH)₂D₃ | Low QC | 3 - 4% | 4 - 7% | -2% to -5% |
| Mid QC | 3 - 4% | 4 - 7% | -2% to -5% | |
| High QC | 3 - 4% | 4 - 7% | -2% to -5% |
QC (Quality Control) values are based on typical performance for vitamin D metabolite assays.[7][8][9]
Experimental Protocols
A robust and reliable LC-MS/MS method for the quantification of 24,25-Dihydroxy Vitamin D2-d3 involves several key steps, from sample preparation to data acquisition.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., serum, plasma) and remove interfering substances. A common approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the serum or plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add the internal standard solution (e.g., this compound or a similar deuterated analog like d6-24,25(OH)₂D₃) to each tube.[6]
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or a mixture of zinc sulfate and methanol.[6] For example, add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[6][10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Extraction: Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction by adding an immiscible organic solvent like hexane or a hexane/MTBE mixture.[10][11][12] Vortex thoroughly to ensure efficient extraction.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37 °C).[10]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase (e.g., 100 µL of methanol/water).[13]
Derivatization (Optional but Recommended)
To enhance ionization efficiency and improve sensitivity for dihydroxyvitamin D metabolites, a derivatization step is often employed.[5] Cookson-type dienophiles, such as PTAD and DMEQ-TAD, are commonly used.[4][6]
Protocol: Derivatization with DMEQ-TAD
-
Reagent Preparation: Prepare a fresh solution of DMEQ-TAD in a suitable solvent like ethyl acetate (e.g., 0.1 mg/mL).[10]
-
Reaction: Add the DMEQ-TAD solution to the dried sample extract and incubate at room temperature in the dark for a specified period (e.g., 30-60 minutes).[10]
-
Sample Dilution: After derivatization, the sample may be diluted with the mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase column is typically used, such as a C8 or a phenyl-hexyl column, to achieve good separation of vitamin D metabolites.[8][14]
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium acetate.[5][12]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile with the same modifier.[4][12]
-
Gradient: A gradient elution is employed to separate the analytes from matrix components. The gradient typically starts with a lower percentage of the organic mobile phase, which is gradually increased over the run.
-
Flow Rate: A typical flow rate is in the range of 0.25 to 0.6 mL/min.[4]
-
Column Temperature: The column is often heated (e.g., 40-50 °C) to improve peak shape and reduce viscosity.[12]
Table 3: Example LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 1.0 | 65 | 35 |
| 5.0 | 10 | 90 |
| 5.1 | 10 | 90 |
| 5.2 | 65 | 35 |
| 6.0 | 65 | 35 |
Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, often in positive ion mode.[15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
MRM Transitions: The specific m/z values for the precursor and product ions will depend on whether the analyte has been derivatized. For DMEQ-TAD derivatized 24,25(OH)₂D₂, the protonated molecule [M+H]⁺ would be the precursor ion, and characteristic fragment ions would be selected as product ions.
Table 4: Example MRM Transitions for DMEQ-TAD Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25(OH)₂D₂-DMEQ-TAD | 774.6 | 468.4 |
| d3-24,25(OH)₂D₂-DMEQ-TAD (Internal Standard) | 777.6 | 471.4 |
Note: The exact m/z values may vary slightly based on the specific derivative and instrument calibration. The product ion at m/z 468 often corresponds to a common fragment of the DMEQ-TAD derivatized sterol core.[6][10]
Visualizations
Vitamin D Metabolism Signaling Pathway
Caption: Simplified pathway of Vitamin D metabolism.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for sample preparation and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. waters.com [waters.com]
- 7. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
Application Notes: The Use of 24,25-Dihydroxy Vitamin D2-d3 as an Internal Standard for the Quantitative Analysis of Vitamin D Metabolites
Introduction
The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, endocrinology, and drug development. Vitamin D exists in two primary forms, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), which are metabolized into various hydroxylated forms. Among these, 24,25-dihydroxy vitamin D is a significant catabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D and its metabolites due to its high specificity and sensitivity.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification by LC-MS/MS, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response.[3][4]
24,25-Dihydroxy Vitamin D2-d3 is an ideal internal standard for the quantification of 24,25-dihydroxy vitamin D2 and other vitamin D2 metabolites. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer.
Principle of the Method
This application note describes a protocol for the quantitative analysis of 24,25-dihydroxy vitamin D2 in human serum using this compound as an internal standard. The method involves protein precipitation to release the vitamin D metabolites from the vitamin D binding protein, followed by liquid-liquid extraction to isolate the analytes from the bulk of the serum matrix. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
Experimental Protocols
1. Sample Preparation
This protocol outlines a typical sample preparation procedure for the analysis of 24,25-dihydroxy vitamin D2 in human serum.
-
Materials:
-
Human serum samples
-
This compound internal standard solution (in methanol or ethanol)
-
Acetonitrile
-
Zinc sulfate solution (0.2 M)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 60:40 methanol/water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard solution to each tube.
-
Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol to precipitate proteins.[5] Vortex mix after each addition.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an appropriate volume of MTBE, vortexing, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 60 µL of the reconstitution solution.[6]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: A C18 or phenyl-based reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B over several minutes to elute the analytes.
-
Flow Rate: 400 µL/min.[5]
-
Injection Volume: 10-50 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive ion ESI or APCI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 24,25-dihydroxy vitamin D2 and this compound would need to be determined by direct infusion of the standards.
-
Ion Source Parameters: Capillary voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.[7]
-
Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS methods for the analysis of vitamin D metabolites using deuterated internal standards. The data is representative and may vary depending on the specific instrumentation and method parameters.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 - 4 ng/mL[8][9] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example MRM Transitions for Vitamin D Metabolites
Note: Specific transitions for 24,25-Dihydroxy Vitamin D2 and its d3-internal standard would need to be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 |
| d3-25-hydroxyvitamin D3 | 404.3 | 386.3 |
| 24,25-dihydroxyvitamin D3 | 417.3 | 399.3 |
| d6-24,25-dihydroxyvitamin D3 | 423.4 | 405.3 |
Visualizations
Metabolic Pathway of Vitamin D2
Caption: Metabolic activation and catabolism of Vitamin D2.
Experimental Workflow
Caption: General workflow for sample preparation and analysis.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. nagonline.net [nagonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Tandem Mass Spectrometry for the Quantification of 24,25-Dihydroxy Vitamin D2-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 24,25-Dihydroxy Vitamin D2-d3 (24,25(OH)₂D₂-d₃) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 24,25(OH)₂D₂-d₃ is a deuterated form of a vitamin D₂ metabolite and is commonly utilized as an internal standard for the accurate quantification of endogenous vitamin D metabolites in various biological matrices. The protocol described herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, scientists, and drug development professionals.
Introduction
Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its various metabolites are key biomarkers for assessing vitamin D status and investigating metabolic pathways. Tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high specificity, sensitivity, and ability to multiplex.[1][2][3] The accurate quantification of these metabolites is often challenged by their low endogenous concentrations and the presence of isomeric interferences. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the analysis of 24,25(OH)₂D₂-d₃, which can be adapted for the quantification of other vitamin D metabolites in a research setting.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the removal of interfering substances and enrichment of the analytes of interest. The following is a general protocol that can be optimized for specific matrices.
a. Protein Precipitation:
This is a simple and effective method for removing the bulk of proteins from plasma or serum samples.
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (concentration to be optimized based on expected analyte levels).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
b. Liquid-Liquid Extraction (LLE):
LLE is used to further clean up the sample and concentrate the analytes.
-
To the supernatant from the protein precipitation step, add 500 µL of a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
c. Derivatization (Optional but Recommended for Increased Sensitivity):
Derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can significantly improve the ionization efficiency of vitamin D metabolites.[4]
-
After evaporation, reconstitute the sample in 50 µL of a derivatization solution (e.g., 0.1 mg/mL PTAD or DMEQ-TAD in ethyl acetate).
-
Incubate at room temperature for 30-60 minutes.
-
Evaporate the solvent to dryness and reconstitute in the mobile phase.
Liquid Chromatography
Chromatographic separation is crucial for resolving isomers and separating the analytes from matrix components.
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 or a pentafluorophenyl (PFP) column with a particle size of ≤ 2.7 µm (e.g., 100 x 2.1 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid |
| Gradient | A gradient from 60-95% Mobile Phase B over 5-10 minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 20 µL |
Tandem Mass Spectrometry
A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode |
| Gas Temperature | 300 - 450°C |
| Nebulizer Gas | Instrument-specific optimization required |
| Capillary Voltage | 3 - 5 kV |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Quantitative Data
The following table provides representative quantitative data for the analysis of dihydroxyvitamin D metabolites. These values should be considered as a starting point, and each laboratory should establish its own performance characteristics.
Table 1: Representative Quantitative Performance Data for Dihydroxyvitamin D Metabolite Analysis
| Parameter | Typical Value Range |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 100 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Table 2: Predicted MRM Transitions for this compound and Related Compounds
Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-deuterated analog and the known mass shift. These transitions should be experimentally confirmed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 24,25-Dihydroxy Vitamin D2 | 429.3 | 393.3, 285.2 | Loss of water and subsequent fragmentation of the side chain. |
| This compound (Predicted) | 432.3 | 396.3, 288.2 | Predicted based on a +3 Da shift from the non-deuterated form. |
| 24,25-Dihydroxy Vitamin D3 | 417.3 | 381.3, 271.2 | Common transitions for the D3 isomer. |
| 24,25-Dihydroxy Vitamin D3-d6 | 423.3 | 387.3 | Commonly used internal standard for 24,25(OH)₂D₃ analysis.[2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Simplified Vitamin D Metabolism Pathway
Caption: Simplified metabolic pathway of Vitamin D2 and D3.
References
Application Notes: Deuterated Vitamin D Metabolites in Tracer Studies
Introduction
In the fields of endocrinology, pharmacology, and clinical diagnostics, the precise quantification and kinetic analysis of vitamin D and its metabolites are paramount for understanding its physiological roles and developing therapeutic strategies.[1] Stable isotope-labeled compounds, such as deuterated vitamin D metabolites, serve as the gold standard for in vivo tracer studies.[1][2] These tracers are chemically and physically almost identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the increased mass from deuterium atoms.[1] This unique property allows researchers to administer the labeled compound and trace its appearance, disappearance, and conversion into downstream metabolites without perturbing the existing endogenous pool, providing unparalleled insights into the metabolic wiring of biological systems.[3][4][5]
The use of deuterated tracers like trideuterated vitamin D₃ (d₃-vitamin D₃) or trideuterated 25-hydroxyvitamin D₃ (d₃-25(OH)D₃) enables the accurate determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and the half-life of vitamin D metabolites.[3][4][6] This approach is crucial for assessing vitamin D expenditure, informing requirements in various populations, and investigating how metabolism is altered by disease or genetic factors.[3][4][7]
Vitamin D Metabolic Pathway
Vitamin D₃, whether from diet or skin synthesis, undergoes a two-step hydroxylation to become biologically active.[8] First, it is converted in the liver by enzymes like CYP2R1 and/or CYP27A1 to 25-hydroxyvitamin D₃ (25(OH)D₃), the major circulating form and key indicator of vitamin D status.[9][10] In the kidneys, 25(OH)D₃ is then hydroxylated by CYP27B1 to form the active hormone, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃).[9] The inactivation pathway is primarily mediated by the enzyme CYP24A1, which converts 25(OH)D₃ to 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) and 1,25(OH)₂D₃ to 1,24,25-trihydroxyvitamin D₃.[8][11] Tracer studies allow for the dynamic assessment of these conversion and catabolism rates.[12]
Typical Experimental Workflow
A typical tracer study involves several key stages, from the administration of the deuterated metabolite to the final data analysis. The process begins with administering a precise oral or intravenous dose of the tracer to the subject. Blood samples are then collected at multiple time points to capture the pharmacokinetic profile.[6] These samples undergo extensive preparation, including extraction and purification, before being analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13] The LC-MS/MS system can differentiate between the endogenous and the heavier deuterated metabolites, allowing for precise quantification of the tracer's fate over time.
Protocols
Protocol 1: In Vivo Tracer Administration and Sampling
This protocol outlines a general procedure for a human kinetic study using an oral dose of a deuterated vitamin D metabolite.
1. Subject Preparation:
-
Subjects should fast overnight prior to tracer administration.
-
A baseline (time 0) blood sample is collected immediately before dosing.[6]
2. Tracer Administration:
-
A single oral dose of the deuterated tracer is administered. The specific tracer and dose depend on the study's objective.
3. Post-Dose Blood Collection:
-
Blood samples are collected into appropriate tubes (e.g., serum separator tubes) at multiple time points post-administration.
-
A typical collection schedule to capture the full kinetic profile could be: 2, 4, 6, and 24 hours, followed by 3, 5, 7, 11, and 19 days.[6] A longer schedule of up to 56 days may be used for detailed clearance studies.[12]
-
Serum or plasma is separated by centrifugation and stored at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a common method for extracting vitamin D metabolites from serum or plasma.
1. Internal Standard Spiking:
-
Thaw serum/plasma samples, calibrators, and quality controls on ice.
-
To 100-200 µL of sample, add a known amount of a different deuterated internal standard (e.g., d₆-25(OH)D₃) to account for procedural losses.[1][14]
2. Protein Precipitation:
-
Add 2 volumes of cold acetonitrile (ACN) to precipitate proteins.[1][14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
3. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol and then water.[1]
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a methanol/water solution to remove polar interferences.[1]
-
Elute the vitamin D metabolites with a high-organic solvent like methanol or ACN.[1]
4. Derivatization (Optional but Recommended for Sensitivity):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
To improve ionization efficiency and chromatographic separation, derivatize the dried extract with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[3][4][14] This step is particularly useful for separating epimers.[4]
-
Reconstitute the derivatized sample in an appropriate solution (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[1][13]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the quantification of deuterated and endogenous vitamin D metabolites.
1. Liquid Chromatography (LC):
-
System: An ultra-performance liquid chromatography (UPLC) system is typically used for high-resolution separation.[3][13]
-
Column: A C18 column (e.g., BEH C18, 2.1×100 mm, 1.7 µm) is commonly employed.[14]
-
Mobile Phase: A gradient elution is used, typically with a mixture of water and methanol/acetonitrile containing additives like formic acid to improve peak shape and ionization.[14]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[14]
2. Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.[13]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for vitamin D analysis.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions for each specific metabolite (both deuterated and endogenous).[13]
-
Quantification: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against known concentrations.[15] The concentration of the deuterated tracer and its metabolites in the study samples are then determined from these curves.
Data Presentation
Quantitative data from tracer studies are essential for understanding the dynamics of vitamin D metabolism. The tables below summarize representative data that can be obtained from these experiments.
Table 1: Representative Pharmacokinetic Parameters of 25(OH)D₃ from Tracer Studies
| Parameter | Value | Population | Tracer Used | Citation |
| Half-life (t½) | ~15.1 days | Non-pregnant Women (UK) | d₃-25(OH)D₃ | [4] |
| Half-life (t½) | ~13.6 days | Non-pregnant Women | d₃-Vitamin D₃ | [6] |
| Half-life (t½) | ~18.8 days | Pregnant Women | d₃-Vitamin D₃ | [6] |
| Half-life (t½) | ~13.9 days | Gambian & UK Women | d₂-25(OH)D₂ | [4] |
| Limit of Quantification (LOQ) | 0.2 nmol/L | N/A | d₃-25(OH)D₃ | [3][14] |
Table 2: Example LC-MS/MS Parameters for Key Metabolites (Illustrative)
This table illustrates the principle of using MRM to distinguish between endogenous metabolites and their deuterated tracers. The mass difference (e.g., +3 Da for a d₃ tracer) allows for specific detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| 25(OH)D₃ (Endogenous) | e.g., 401.4 | e.g., 383.4 | Positive ESI |
| d₃-25(OH)D₃ (Tracer) | e.g., 404.4 | e.g., 386.4 | Positive ESI |
| 24,25(OH)₂D₃ (Endogenous) | e.g., 417.4 | e.g., 399.4 | Positive ESI |
| d₃-24,25(OH)₂D₃ (Metabolite) | e.g., 420.4 | e.g., 402.4 | Positive ESI |
| d₆-25(OH)D₃ (Internal Std.) | e.g., 407.4 | e.g., 389.4 | Positive ESI |
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes: The Role of 24,25-Dihydroxyvitamin D in Bone Formation Assays
Introduction
Vitamin D is a critical regulator of mineral homeostasis and bone health. While the most biologically active metabolite is widely recognized as 1α,25-dihydroxyvitamin D (1,25(OH)₂D), emerging research has shed light on the independent biological functions of other metabolites. Among these, 24,25-dihydroxyvitamin D (24,25(OH)₂D) has been identified as a key player in osteoblast differentiation and bone matrix mineralization.[1][2][3] This metabolite, produced from 25-hydroxyvitamin D (25(OH)D) by the enzyme 24-hydroxylase (CYP24A1), was once considered an inactive byproduct of a degradation pathway.[4][5][6] However, studies now indicate that it possesses a direct, bioactive role in bone formation.[1][2]
Note on Vitamin D Isoforms: The majority of published in vitro research focuses on 24,25-dihydroxyvitamin D3 (from cholecalciferol). Data specific to 24,25-dihydroxyvitamin D2 (from ergocalciferol) in bone formation assays is limited. However, given their structural similarity, their biological activities in this context are often considered analogous. The data and protocols presented here are based on studies using the D3 isoform.
Mechanism of Action
The signaling mechanism of 24,25(OH)₂D in osteoblasts is multifaceted and appears to involve pathways distinct from the classical 1,25(OH)₂D pathway. While some effects may be mediated through the Vitamin D Receptor (VDR), for which it has a low affinity, evidence points towards VDR-independent actions.[3]
Key proposed mechanisms include:
-
Promotion of Osteoblastic Differentiation: 24,25(OH)₂D₃ has been shown to promote the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts.[1][2] This is characterized by an increase in the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and the subsequent mineralization of the extracellular matrix.[1][2]
-
Regulation of Cell Proliferation: In contrast to promoting differentiation, both 1,25(OH)₂D₃ and 24,25(OH)₂D₃ can decrease the proliferation of hMSCs, suggesting a role in shifting the cellular program from growth to maturation.[1]
-
Reduction of Oxidative Stress: One proposed mechanism for inducing mineralization is the ability of 24,25(OH)₂D₃ to decrease the production of reactive oxygen species (ROS), which can inhibit the mineralization process.[2]
Data Presentation
The following tables summarize the quantitative effects of 24R,25(OH)₂D₃ on key markers of bone formation in human mesenchymal stem cell (hMSC) cultures, as reported in studies.
Table 1: Effect of 24R,25(OH)₂D₃ on Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration | Fold Change in ALP Activity vs. Control | Citation |
|---|---|---|---|
| Control | 0 | 1.0 | [1][2] |
| 24R,25(OH)₂D₃ | 10 nM | ~1.8 | [1][2] |
| 1α,25(OH)₂D₃ | 10 nM | ~2.5 | [1][2] |
Data derived from studies on hMSCs cultured for 10 days. Results are approximate and represent a significant increase (P < .05) over control.
Table 2: Effect of 24R,25(OH)₂D₃ on Extracellular Matrix Mineralization
| Treatment Group | Concentration | Relative Mineralization (Alizarin Red Staining) | Citation |
|---|---|---|---|
| Control | 0 | Baseline | [1] |
| 24R,25(OH)₂D₃ | 10 nM | Significant Increase | [1] |
| 25(OH)D₃ | 10 nM | Significant Increase | [1] |
| 1α,25(OH)₂D₃ | 10 nM | Inhibition | [1][2] |
Mineralization assessed by Alizarin Red S staining in hMSC cultures at day 14, notably in the absence of the synthetic glucocorticoid dexamethasone.[1][2]
Visualization of Pathways and Workflows
Caption: Overview of the Vitamin D metabolic pathway.
Caption: Experimental workflow for assessing osteogenic potential.
Caption: Proposed signaling pathways for 24,25(OH)₂D.
Experimental Protocols
Protocol 1: Osteogenic Differentiation of hMSCs
This protocol describes the general procedure for inducing osteogenic differentiation in human mesenchymal stem cells (hMSCs) to test the effects of 24,25(OH)₂D₂.
Materials:
-
hMSCs
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Induction Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)
-
24,25-dihydroxyvitamin D₂ (in ethanol or DMSO)
-
Control vehicle (Ethanol or DMSO)
-
Multi-well culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Seed hMSCs in multi-well plates at a density that allows them to reach confluence within 2-3 days (e.g., 2 x 10⁴ cells/cm²). Culture in Growth Medium at 37°C and 5% CO₂.
-
Initiate Differentiation: Once cells are confluent, aspirate the Growth Medium and replace it with Osteogenic Induction Medium.
-
Treatment: Add 24,25(OH)₂D₂ to the desired final concentrations (e.g., 1 pM to 100 nM) to the treatment wells. Add an equivalent volume of the vehicle to control wells.
-
Culture and Maintenance: Culture the cells for the desired period (typically 7-21 days). Replace the medium with freshly prepared Osteogenic Induction Medium and treatments every 2-3 days.
-
Harvesting: At the end of the incubation period (e.g., Day 7 for early markers like ALP, Day 14-21 for mineralization), harvest the cells for analysis as described in the following protocols.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This assay measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
Differentiated cell cultures (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 0.2 M NaOH)
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Wash: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with PBS.
-
Lysis: Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 200 µL for a 24-well plate). Incubate for 10 minutes on a shaker to ensure complete lysis.
-
Sample Preparation: Transfer a portion of the cell lysate (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction: Add pNPP substrate solution (e.g., 100 µL) to each well containing the lysate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop Reaction: Add Stop Solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Normalization: The ALP activity can be normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Mineralization Assay (Alizarin Red S Staining)
This protocol visualizes and quantifies calcium deposition, a hallmark of late-stage osteoblast differentiation.
Materials:
-
Differentiated cell cultures (from Protocol 1)
-
PBS
-
Fixative (e.g., 4% Paraformaldehyde or 10% Formalin)
-
Deionized water (diH₂O)
-
Alizarin Red S (ARS) Staining Solution (2% w/v, pH 4.1-4.3)
-
For Quantification: 10% Acetic Acid or 10% Cetylpyridinium Chloride
-
Microplate reader (405 nm)
Procedure:
A. Qualitative Staining:
-
Wash: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add fixative to each well and incubate for 15-20 minutes at room temperature.
-
Rinse: Aspirate the fixative and wash the wells twice with diH₂O.
-
Staining: Add enough ARS Staining Solution to cover the cell monolayer. Incubate at room temperature for 20-30 minutes.
-
Wash: Aspirate the ARS solution and wash the wells 3-5 times with diH₂O to remove excess stain.
-
Visualization: Add PBS to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.
B. Quantification:
-
After performing the qualitative staining (up to step 5), aspirate the final wash water completely.
-
Extraction: Add 1 mL (for a 6-well plate) of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Collection: Scrape the cell layer and transfer the cell suspension/acetic acid mixture to a microcentrifuge tube.
-
Neutralization: Heat the tubes at 85°C for 10 minutes, then cool on ice. Centrifuge at 20,000 x g for 15 minutes. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Measurement: Transfer the solution to a 96-well plate and read the absorbance at 405 nm. The amount of mineralization is proportional to the absorbance.
References
- 1. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Osteoblast differentiation and control by vitamin D and vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Homeostasis with 24,25-Dihydroxy Vitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D plays a crucial role in calcium homeostasis. Its metabolites, produced through a series of hydroxylation steps, are the biologically active forms that regulate calcium absorption and bone metabolism. Among these metabolites is 24,25-dihydroxyvitamin D, a product of the catabolic pathway initiated by the enzyme CYP24A1. While much of the research has focused on the vitamin D3 metabolite, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), derived from plant-based vitamin D2, is also of significant interest. This document provides detailed application notes and protocols for studying the role of 24,25(OH)₂D₂ in calcium homeostasis, with a specific focus on the use of its deuterated analogue, 24,25-Dihydroxy Vitamin D2-d3, as an internal standard in quantitative analysis.
The Role of 24,25-Dihydroxyvitamin D in Calcium Homeostasis
24,25-dihydroxyvitamin D is traditionally considered a catabolite of 25-hydroxyvitamin D (25(OH)D), marking a pathway for the inactivation and excretion of vitamin D.[1] The enzyme responsible for its formation, CYP24A1, is tightly regulated by key players in calcium homeostasis, including 1,25-dihydroxyvitamin D (the active form of vitamin D), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23).[2]
While primarily viewed as part of a catabolic pathway, emerging research suggests that 24,25(OH)₂D may have biological functions of its own. Studies on the D3 form have indicated potential roles in bone formation and fracture healing, and it has been shown to inhibit some of the actions of 1,25(OH)₂D₃.[3] It is important to note that most of the functional studies have been conducted on the D3 form, and the specific roles of 24,25(OH)₂D₂ are less well-defined. However, comparative studies of vitamin D2 and D3 metabolism suggest differences in their binding to the vitamin D binding protein (DBP) and their overall potency, which may lead to distinct physiological effects.[2][4]
Application of this compound
The primary and most critical application of this compound is as an internal standard for the quantitative analysis of 24,25-dihydroxyvitamin D2 and other vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is the gold standard for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.
Data Presentation
The following tables summarize key quantitative data relevant to the study of vitamin D2 and D3 metabolites.
Table 1: Comparative Properties of Vitamin D2 and D3 Metabolites
| Property | Vitamin D2 Metabolites | Vitamin D3 Metabolites | Reference(s) |
| Origin | Ergocalciferol (plants, fungi) | Cholecalciferol (skin synthesis, animal sources) | [7] |
| Binding Affinity to DBP | Lower | Higher | [2][8] |
| Efficacy in Raising Serum 25(OH)D | Less effective | More effective | [4] |
| Serum Half-life of 25(OH)D | Shorter | Longer | [8] |
Table 2: Typical LC-MS/MS Parameters for the Analysis of 24,25(OH)₂D₂ using a Deuterated Internal Standard
| Parameter | Value | Reference(s) |
| Analyte | 24,25-Dihydroxyvitamin D2 | [5][6] |
| Internal Standard | 24,25-Dihydroxyvitamin D2-d3 | [5][6] |
| Sample Volume | 100 - 250 µL serum or plasma | [5][9] |
| Extraction Method | Liquid-liquid extraction or solid-phase extraction | [5][9] |
| Derivatization Reagent | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | [5][10] |
| Chromatographic Column | C18 or Phenyl-Hexyl reversed-phase column | [5][9] |
| Mobile Phase | Methanol/water or acetonitrile/water gradient with formic acid or ammonium formate | [5][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| Mass Spectrometry | Triple Quadrupole (QqQ) | [9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [9] |
Experimental Protocols
Protocol 1: Quantification of 24,25-Dihydroxyvitamin D2 in Serum/Plasma by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 24,25(OH)₂D₂ using this compound as an internal standard.
Materials:
-
Serum or plasma samples
-
This compound internal standard solution (in methanol or ethanol)
-
Acetonitrile
-
Methyl-tert-butyl ether (MTBE) or other suitable organic solvent
-
Derivatization reagent (e.g., PTAD or DMEQ-TAD) solution in a suitable solvent (e.g., ethyl acetate)
-
Reconstitution solvent (e.g., methanol/water mixture)
-
LC-MS/MS system with a reversed-phase column
Procedure:
-
Sample Preparation: a. To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution (this compound). The amount should be optimized for the specific assay but is typically in the low ng/mL range. b. Vortex briefly to mix.
-
Protein Precipitation and Liquid-Liquid Extraction: a. Add 300 µL of cold acetonitrile to precipitate proteins. b. Vortex vigorously for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. f. Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes. g. Carefully transfer the upper organic layer to a clean tube. h. Dry the organic extract under a gentle stream of nitrogen at 30-40°C.
-
Derivatization: a. Reconstitute the dried extract in 50 µL of the derivatization reagent solution. b. Incubate at room temperature for 30-60 minutes in the dark. c. Dry the derivatized sample again under nitrogen.
-
Reconstitution and Analysis: a. Reconstitute the dried, derivatized sample in 100 µL of the reconstitution solvent. b. Transfer to an autosampler vial. c. Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.
-
LC-MS/MS Analysis: a. Chromatography: Perform a gradient elution on a C18 or Phenyl-Hexyl column to separate 24,25(OH)₂D₂ from other vitamin D metabolites and matrix components. b. Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode and acquire data using MRM. Monitor for the specific precursor-to-product ion transitions for both the native 24,25(OH)₂D₂ and the deuterated internal standard.
-
Quantification: a. Construct a calibration curve using known concentrations of 24,25(OH)₂D₂ standards spiked with the internal standard. b. Calculate the concentration of 24,25(OH)₂D₂ in the unknown samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Metabolic pathway of Vitamin D2 and D3.
Caption: Workflow for LC-MS/MS analysis.
Caption: Regulation of Calcium Homeostasis.
Signaling Pathways
The biological effects of vitamin D metabolites are mediated through both genomic and nongenomic signaling pathways.
-
Genomic Pathway: The classical pathway involves the binding of 1,25(OH)₂D to the nuclear vitamin D receptor (VDR).[11] This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription. This process is responsible for the synthesis of proteins involved in calcium transport, such as calbindin-D9k.[8] The affinity of 24,25(OH)₂D for the VDR is significantly lower than that of 1,25(OH)₂D.
-
Nongenomic Pathways: Rapid, nongenomic effects of vitamin D metabolites that do not involve gene transcription have also been described.[12][13] These are thought to be mediated by a membrane-associated VDR or other putative receptors like protein disulfide isomerase A3 (PDIA3).[13] These pathways can lead to rapid changes in intracellular calcium levels and the activation of various protein kinases.[14] While most research on nongenomic signaling has focused on 1,25(OH)₂D₃, some studies suggest that 24,25(OH)₂D₃ can also induce nongenomic signaling in certain cell types.[1] The extent to which 24,25(OH)₂D₂ participates in these pathways is an area for further investigation.
Conclusion
This compound is an indispensable tool for the accurate quantification of 24,25-dihydroxyvitamin D2 in biological samples. Understanding the metabolism and potential biological roles of 24,25(OH)₂D₂, in comparison to its D3 counterpart, is crucial for a comprehensive understanding of vitamin D's impact on calcium homeostasis. The protocols and information provided herein offer a foundation for researchers to explore these areas further, ultimately contributing to a more complete picture of vitamin D physiology and its implications for human health and disease.
References
- 1. agilent.com [agilent.com]
- 2. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Metabolism of Vitamins D2 and D3 in Children With Nutritional Rickets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Non-Genomic Actions of Vitamin D [mdpi.com]
- 6. Is 24,25-dihydroxycholecalciferol a calcium-regulating hormone in man? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Calcium and Vitamin D: Skeletal and Extraskeletal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. Vitamin D - Wikipedia [en.wikipedia.org]
- 12. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nongenomic Activities of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with 24,25-Dihydroxy Vitamin D2 Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is a complex process involving multiple hydroxylation steps to produce various active and inactive metabolites. While 1,25-dihydroxyvitamin D is the most biologically active form, other metabolites, such as 24,25-dihydroxyvitamin D, are also subjects of growing research interest. 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2 (ergocalciferol). Though historically considered an inactive catabolite, emerging evidence suggests potential biological roles for 24,25-dihydroxyvitamin D metabolites in various physiological processes, including bone health and calcium homeostasis.[1]
These application notes provide a comprehensive guide for designing and conducting in vivo studies in rodent models to investigate the effects of 24,25(OH)₂D₂ supplementation. The protocols outlined below cover animal model selection, dosing preparation and administration, and key experimental assays for evaluating the biological impact of 24,25(OH)₂D₂.
Animal Models and Study Design
Selection of an appropriate animal model is critical for the successful investigation of 24,25(OH)₂D₂'s biological effects. Mice and rats are the most commonly used species in vitamin D research.
Table 1: Recommended Rodent Models for 24,25-Dihydroxy Vitamin D2 In Vivo Studies
| Animal Model | Strain | Rationale for Use |
| Mouse | C57BL/6 | Widely used, well-characterized genetic background, suitable for general physiological and metabolic studies.[2] |
| BALB/c | Often used in immunology and inflammation studies, which may be relevant to the extra-skeletal effects of vitamin D.[3] | |
| Rat | Sprague-Dawley | Larger size facilitates more frequent and larger volume blood sampling for pharmacokinetic and metabolic studies.[4] |
| Wistar | Commonly used in toxicological and nutritional studies. |
A typical study design would involve the following groups:
-
Vehicle Control Group: Animals receive the vehicle used to dissolve the 24,25(OH)₂D₂.
-
24,25(OH)₂D₂ Treatment Group(s): Animals receive one or more doses of 24,25(OH)₂D₂.
-
(Optional) Positive Control Group: Animals may receive a known active vitamin D metabolite, such as 1,25-dihydroxyvitamin D₃, for comparison.
-
(Optional) Vitamin D Deficient Model: To study the direct effects of 24,25(OH)₂D₂, a vitamin D deficient animal model can be created by feeding a vitamin D-deficient diet.[4]
Experimental Protocols
Protocol 1: Preparation and Administration of 24,25-Dihydroxy Vitamin D2
1. Materials:
- 24,25-Dihydroxy Vitamin D₂ (ensure purity and stability)
- Vehicle (e.g., refined olive oil, corn oil, or an aqueous solution of sucrose and glycerol)[4]
- Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
- Syringes
- Analytical balance
2. Preparation of Dosing Solution:
- Accurately weigh the required amount of 24,25(OH)₂D₂.
- Dissolve the compound in the chosen vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution. Protect the solution from light and store at an appropriate temperature (typically 4°C) until use.
3. Administration by Oral Gavage:
- Accurately weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg body weight).[5]
- Gently restrain the animal.
- Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to avoid stomach perforation.[5]
- Carefully insert the gavage needle into the esophagus and slowly administer the dosing solution.
- Monitor the animal for any signs of distress after administration.
Table 2: Example Dosing Regimen for Rodent Studies
| Parameter | Mouse (25-30g) | Rat (200-250g) |
| Dosage Range | While specific dosages for 24,25(OH)₂D₂ are not well-established, studies with other vitamin D compounds in mice have used doses ranging from 3.75 to 15 µ g/day .[3] A pilot study is recommended to determine the optimal dose. | Studies in rats with 24,25-dihydroxyvitamin D3 have used oral doses of 1, 5, or 10 micrograms per 100g of body weight daily.[6] |
| Administration Route | Oral gavage | Oral gavage |
| Frequency | Daily or every other day | Daily |
| Duration | 4-8 weeks, depending on the study endpoints | 3-6 weeks[7] |
Protocol 2: Serum Analysis of Vitamin D Metabolites by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of multiple vitamin D metabolites.[8]
1. Sample Collection and Preparation:
- Collect blood samples via cardiac puncture or tail vein bleeding into serum separator tubes.
- Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
- Collect the serum and store at -80°C until analysis.
2. Extraction and Derivatization:
- To 100 µL of serum, add internal standards (deuterated forms of the analytes).
- Precipitate proteins by adding zinc sulfate and methanol, followed by centrifugation.
- Perform a liquid-liquid extraction of the supernatant using hexane and methyl-tert-butyl ether.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Derivatize the dried extract with a suitable reagent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency.
3. LC-MS/MS Analysis:
- Reconstitute the derivatized sample in an appropriate mobile phase.
- Inject the sample onto a suitable C18 or phenyl-hexyl column.
- Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol).
- Detect and quantify the vitamin D metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Table 3: Key Parameters for LC-MS/MS Analysis of Vitamin D Metabolites
| Parameter | Value |
| Sample Volume | 100 µL serum |
| Internal Standards | Deuterated 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₃ |
| Extraction | Protein precipitation followed by liquid-liquid extraction |
| Chromatography | Reversed-phase HPLC |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Protocol 3: Bone Histomorphometry
1. Sample Preparation:
- Dissect the femurs or tibiae and fix them in 70% ethanol.
- Dehydrate the bones in a graded series of ethanol and embed in methyl methacrylate.
- Cut undecalcified bone sections (5-10 µm thick) using a microtome.
2. Staining:
- Von Kossa Staining: For visualization of mineralized bone.
- Toluidine Blue Staining: For visualization of osteoid.
- Tartrate-Resistant Acid Phosphatase (TRAP) Staining: For identification of osteoclasts.[9]
3. Image Analysis:
- Acquire images of the stained bone sections using a light microscope equipped with a digital camera.
- Use specialized software (e.g., OsteoMeasure) to perform quantitative analysis of bone parameters.
Table 4: Key Bone Histomorphometry Parameters
| Parameter | Abbreviation | Description |
| Bone Volume/Total Volume | BV/TV | Percentage of trabecular bone in the total tissue volume. |
| Trabecular Thickness | Tb.Th | Average thickness of the trabeculae. |
| Trabecular Number | Tb.N | Number of trabeculae per unit length. |
| Trabecular Separation | Tb.Sp | Average distance between trabeculae. |
| Osteoid Surface/Bone Surface | OS/BS | Percentage of bone surface covered by unmineralized osteoid. |
| Osteoclast Surface/Bone Surface | OCS/BS | Percentage of bone surface covered by osteoclasts.[9] |
| Mineral Apposition Rate | MAR | Rate of new bone formation, measured by double labeling with fluorochromes (e.g., calcein and alizarin). |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, should be performed to determine the significance of any observed differences.
Visualizations
Vitamin D Metabolism Pathway
Caption: Metabolic pathway of Vitamin D2.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow.
Potential Signaling Pathways of 24,25-Dihydroxy Vitamin D
The precise signaling pathway of 24,25(OH)₂D₂ is not yet fully elucidated. While it has a low affinity for the classical Vitamin D Receptor (VDR), some studies suggest potential non-genomic actions.[10] It is hypothesized that 24,25(OH)₂D metabolites may act through alternative receptors or signaling cascades.
Caption: Hypothesized signaling pathways.
References
- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 24,25-dihydroxyvitamin D3 on 1,25-dihydroxyvitamin D3 metabolism in calcium-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Vitamin D2 Epimers and Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Vitamin D2 (ergocalciferol) epimers and its metabolites. The accurate quantification of these compounds is crucial in research, clinical diagnostics, and pharmaceutical quality control due to their structural similarity and varying biological activities.[1] The presence of epimers, such as 3-epi-25-hydroxyvitamin D2, can interfere with traditional immunoassays, necessitating the use of high-resolution chromatographic techniques for accurate assessment.[2][3] This guide outlines methodologies for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[1][4]
Introduction to Vitamin D2 and its Epimers
Vitamin D2 is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism.[1] It is derived from fungal and plant sources.[5] Like its counterpart Vitamin D3 (cholecalciferol), Vitamin D2 undergoes metabolic activation in the body, primarily hydroxylation in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form, and subsequently in the kidneys to the active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[6][7]
A significant analytical challenge arises from the presence of C3-epimers, which are stereoisomers of vitamin D metabolites that differ in the configuration of the hydroxyl group at the C3 position of the A-ring.[4] These epimers, such as 3-epi-25-hydroxyvitamin D2, have the same mass-to-charge ratio as their non-epimeric counterparts, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation.[4] Since C3 epimers exhibit lower biological activity, their co-elution can lead to an overestimation of vitamin D status in clinical assays.[8]
Chromatographic Techniques and Methodologies
The separation of Vitamin D2 epimers and metabolites requires highly selective chromatographic methods. Standard C18 columns often fail to provide complete separation of these structurally similar compounds.[1][9] Therefore, specialized stationary phases and optimized mobile phases are essential for achieving baseline resolution.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of vitamin D compounds.[10] Novel core-shell type reversed-phase HPLC columns with unique functionalities, such as cholesterol, have demonstrated excellent performance in separating Vitamin D2 and D3 metabolites and their C3-epimers in a single run.[2]
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.[9] UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the precise quantification of vitamin D metabolites in biological samples.[11][12] This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of multiple vitamin D metabolites.[13]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a cost-effective and efficient alternative to HPLC for the quantification of vitamin D metabolites.[4] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer unique selectivity and faster separations.[14]
Quantitative Data Summary
The following tables summarize the performance of various chromatographic methods for the separation of Vitamin D2 and its metabolites.
Table 1: UHPLC-MS/MS Methods for Vitamin D Metabolite Analysis
| Parameter | Method 1[1] | Method 2[13] | Method 3[12] |
| Analyte(s) | 25-OH-D2, 25-OH-D3 | 25-OH-D2, 25-OH-D3, 24,25-(OH)2-D3, 1,25-(OH)2-D2, 1,25-(OH)2-D3 | Vitamin D2, Vitamin D3, 25-OH-D2, 25-OH-D3, 1,25-(OH)2-D2, 1,25-(OH)2-D3 |
| Column | Kinetex® 2.6 µm C18, 50 × 4.6 mm | Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm | Not Specified |
| Mobile Phase A | 0.05% Formic Acid in Water | 0.1% Formic acid in water (+5 mM methylamine) | Not Specified |
| Mobile Phase B | Acetonitrile | 0.1% Formic acid in methanol | Not Specified |
| Detection | MS/MS | MS/MS | MS/MS |
| Limit of Quantitation (LOQ) | Not Specified | 10-20 pg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.02-0.05 pg/mL |
Table 2: HPLC Method for Separation of 25(OH) Vitamin D2/D3 and their C3-Epimers
| Parameter | Method Details[2][15] |
| Analyte(s) | 25(OH) Vitamin D2, 25(OH) Vitamin D3, 3-epi-25(OH)D2, 3-epi-25(OH)D3 |
| Column | COSMOCORE 2.6Cholester, 2.1 mm x 150 mm, 2.6 µm |
| Mobile Phase | 100% Methanol (Isocratic) |
| Flow Rate | 0.4 mL/min |
| Temperature | 30 °C |
| Detection | UV at 265 nm |
Table 3: UHPLC Separation of Vitamin D2 and D3 Metabolites and Epimers
| Compound | Retention Time (min)[3] |
| 3-epi-25-hydroxyvitamin D3 | 8.294 |
| 25-hydroxyvitamin D3 | 9.125 |
| 3-epi-25-hydroxyvitamin D2 | 11.126 |
| 25-hydroxyvitamin D2 | 12.052 |
| Chromatographic conditions: Supel™ Carbon LC Column, 10 cm x 2.1mm I.D., 2.7 µm |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Serum/Plasma)
This protocol outlines a general procedure for the extraction of Vitamin D metabolites from serum or plasma prior to chromatographic analysis.
Materials:
-
Serum or plasma sample
-
Internal standard solution (e.g., deuterated 25-OH-D3)[13]
-
Protein precipitation agent (e.g., acetonitrile, zinc sulfate)[6][16]
-
Extraction solvent (e.g., n-hexane, ethyl acetate)[16]
-
Solid-Phase Extraction (SPE) cartridges (optional, for further cleanup)[13]
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Spiking: To a known volume of serum or plasma (e.g., 20 µL to 1 mL), add the internal standard solution.[12][16]
-
Protein Precipitation: Add the protein precipitation agent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent, vortex, and centrifuge to separate the layers. Transfer the organic (upper) layer containing the analytes to a new tube. Repeat the extraction for improved recovery.[16]
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant from the protein precipitation step can be loaded onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.[13]
-
Evaporation: Evaporate the collected organic fractions to dryness under a gentle stream of nitrogen.[17]
-
Reconstitution: Reconstitute the dried extract in a known volume of the reconstitution solvent. The sample is now ready for injection into the chromatography system.
Protocol 2: HPLC Separation of 25(OH) Vitamin D2/D3 and their C3-Epimers
This protocol is based on the method developed for baseline separation of the key metabolites and their epimers.[2][15]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
COSMOCORE 2.6Cholester column (2.1 mm x 150 mm, 2.6 µm) or equivalent[15]
-
HPLC-grade methanol[15]
-
Reference standards for 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D2, and 3-epi-25(OH)D3[15]
Chromatographic Conditions:
-
Column: COSMOCORE 2.6Cholester (2.1 mm x 150 mm, 2.6 µm)[15]
-
Mobile Phase: 100% Methanol[15]
-
Flow Rate: 0.4 mL/min[15]
-
Column Temperature: 30°C[15]
-
Detection: UV at 265 nm[15]
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[15]
-
Standard Preparation: Prepare a series of calibration standards of the analytes in the mobile phase.
-
Sample Injection: Inject a fixed volume of the prepared standards and samples into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for each analyte.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analytes in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and analysis of Vitamin D2 epimers and metabolites.
Caption: Principle of chromatographic separation of Vitamin D2 metabolites and their epimers.
References
- 1. benchchem.com [benchchem.com]
- 2. nacalai.com [nacalai.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. chromtech.com [chromtech.com]
- 12. High throughput UHPLC-MS/MS method for the simultaneous quantification of six vitamin D metabolites: application for vitamin D determination in patients after liver or kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of a Competitive Immunoassay for 24,25-Dihydroxy Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is a critical area of research, with various hydroxylated forms playing distinct physiological roles. 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) is a downstream metabolite of Vitamin D2. While the roles of other Vitamin D metabolites are more established, interest in 24,25(OH)₂D₂ is growing. Accurate quantification of this metabolite is essential for understanding its pharmacokinetics, biological functions, and potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its high specificity and accuracy.[1][2] However, immunoassays offer a high-throughput and cost-effective alternative for routine analysis in clinical and research settings.
This document provides a detailed overview of the principles and a representative protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 24,25-Dihydroxy Vitamin D2 in serum and plasma.
Principle of the Competitive Immunoassay
The competitive immunoassay for 24,25(OH)₂D₂ is based on the competition between the unlabeled 24,25(OH)₂D₂ in the sample and a fixed amount of labeled 24,25(OH)₂D₂ (tracer) for a limited number of binding sites on a specific anti-24,25(OH)₂D₂ antibody. The antibody is immobilized on a solid phase, typically a microplate well. After an incubation period, the unbound components are washed away. The amount of bound tracer is then detected by measuring the signal generated by the label (e.g., an enzyme-catalyzed colorimetric reaction). The intensity of the signal is inversely proportional to the concentration of 24,25(OH)₂D₂ in the sample.
Experimental Workflow Overview
The development and validation of the competitive immunoassay involve several key stages, from immunogen preparation to assay validation.
Detailed Experimental Protocols
1. Immunogen Synthesis (24,25(OH)₂D₂-BSA Conjugate)
-
Objective: To synthesize an immunogen by conjugating 24,25-Dihydroxy Vitamin D2 (a hapten) to a carrier protein (Bovine Serum Albumin, BSA) to elicit an immune response.
-
Materials:
-
24,25-Dihydroxy Vitamin D2
-
Carboxymethoxylamine hemihydrochloride
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
-
Protocol:
-
Hapten Derivatization: A carboxyl group is introduced into the 24,25(OH)₂D₂ molecule to enable conjugation. This can be achieved by reacting 24,25(OH)₂D₂ with carboxymethoxylamine hemihydrochloride in the presence of pyridine in DMF.
-
Activation of Carboxylated Hapten: The carboxylated 24,25(OH)₂D₂ is activated using EDC and NHS in DMF to form a stable NHS ester.
-
Conjugation to BSA: The activated hapten is added dropwise to a solution of BSA in PBS (pH 7.4) with gentle stirring. The reaction is allowed to proceed for 4 hours at room temperature, followed by overnight incubation at 4°C.
-
Purification: The resulting conjugate (24,25(OH)₂D₂-BSA) is purified by extensive dialysis against PBS at 4°C to remove unreacted hapten and coupling reagents.
-
Characterization: The conjugation ratio (moles of hapten per mole of BSA) is determined using spectrophotometry (e.g., MALDI-TOF mass spectrometry).
-
2. Antibody Production and Purification
-
Objective: To generate polyclonal or monoclonal antibodies with high affinity and specificity for 24,25(OH)₂D₂.
-
Protocol (Polyclonal):
-
Immunization: The 24,25(OH)₂D₂-BSA immunogen is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or goats).
-
Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 3-4 weeks).
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA with 24,25(OH)₂D₂ conjugated to a different carrier protein (e.g., ovalbumin) coated on the microplate.
-
Antiserum Collection: Once a high titer is achieved, a larger volume of blood is collected, and antiserum is prepared.
-
Antibody Purification: The IgG fraction is purified from the antiserum using affinity chromatography (e.g., Protein A/G column).
-
3. Tracer Synthesis (24,25(OH)₂D₂-HRP Conjugate)
-
Objective: To synthesize an enzyme-labeled tracer for signal generation.
-
Protocol:
-
A similar hapten derivatization and activation procedure as described in Protocol 1 is performed on 24,25(OH)₂D₂.
-
The activated hapten is then conjugated to Horseradish Peroxidase (HRP) in PBS.
-
The resulting 24,25(OH)₂D₂-HRP conjugate is purified using size-exclusion chromatography to separate the conjugate from unconjugated enzyme and hapten.
-
4. Competitive ELISA Protocol
-
Materials:
-
Anti-24,25(OH)₂D₂ antibody-coated 96-well microplate
-
24,25(OH)₂D₂ standards (in a stripped serum matrix)
-
Quality control samples
-
Patient samples (serum or plasma)
-
Assay buffer
-
24,25(OH)₂D₂-HRP tracer solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
-
Procedure:
-
Sample Pre-treatment: A pre-treatment step may be necessary to dissociate 24,25(OH)₂D₂ from vitamin D binding protein (VDBP) in the sample. This can involve a change in pH or the use of releasing agents.
-
Assay Setup: Add 50 µL of standards, controls, and pre-treated samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 100 µL of the 24,25(OH)₂D₂-HRP tracer solution to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature on a microplate shaker.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Performance Characteristics
The performance of the developed immunoassay should be rigorously validated. The following tables present illustrative data for a hypothetical 24,25-Dihydroxy Vitamin D2 competitive immunoassay.
Table 1: Assay Precision
| Sample | Mean Conc. (pg/mL) | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10 days) |
| Low QC | 55.8 | 6.5 | 9.8 |
| Mid QC | 210.3 | 5.2 | 7.5 |
| High QC | 850.1 | 4.8 | 6.9 |
Table 2: Analytical Sensitivity
| Parameter | Value |
| Limit of Blank (LoB) | 5.2 pg/mL |
| Limit of Detection (LoD) | 10.5 pg/mL |
| Limit of Quantitation (LoQ) | 25.0 pg/mL |
Table 3: Specificity and Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| 24,25-Dihydroxy Vitamin D2 | 100 |
| 24,25-Dihydroxy Vitamin D3 | < 5% |
| 25-Hydroxyvitamin D2 | < 1% |
| 25-Hydroxyvitamin D3 | < 1% |
| 1,25-Dihydroxyvitamin D2 | < 0.5% |
| 1,25-Dihydroxyvitamin D3 | < 0.5% |
| Vitamin D2 | < 0.1% |
| Vitamin D3 | < 0.1% |
Table 4: Accuracy and Recovery
| Sample Matrix | Endogenous Conc. (pg/mL) | Amount Spiked (pg/mL) | Observed Conc. (pg/mL) | Recovery (%) |
| Serum Pool 1 | 75.2 | 100 | 170.5 | 95.3 |
| Serum Pool 1 | 75.2 | 500 | 565.8 | 98.1 |
| Serum Pool 2 | 310.8 | 200 | 501.2 | 95.2 |
| Serum Pool 2 | 310.8 | 800 | 1098.5 | 98.5 |
Conclusion
The development of a robust competitive immunoassay for 24,25-Dihydroxy Vitamin D2 is a feasible and valuable endeavor for advancing vitamin D research. The protocols and data presented herein provide a comprehensive framework for the development, validation, and implementation of such an assay. Careful optimization of each step, particularly immunogen and tracer synthesis, and rigorous validation against a reference method like LC-MS/MS are critical for ensuring the accuracy and reliability of the assay for its intended applications in research and clinical diagnostics.
References
Troubleshooting & Optimization
improving the stability of 24,25-Dihydroxy Vitamin D2-d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 24,25-Dihydroxy Vitamin D2-d3 in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | Exposure to Light: Vitamin D analogs are known to be sensitive to light, which can cause photoisomerization and degradation. | Work in a dimly lit environment or use amber-colored vials to protect the solution from light. For long-term storage, ensure samples are stored in the dark. |
| Inappropriate Solvent: The choice of solvent can significantly impact the stability of Vitamin D metabolites. Aqueous solutions, in particular, can be problematic. | For stock solutions, use organic solvents such as ethanol or methanol. For aqueous buffers, prepare fresh solutions and use them promptly. If an aqueous medium is necessary, consider the use of stabilizing agents. | |
| Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1] | De-gas solvents before use by sparging with an inert gas like nitrogen or argon. Prepare solutions under an inert atmosphere if possible. The addition of antioxidants can also mitigate oxidation. | |
| Suboptimal Temperature: Elevated temperatures can accelerate degradation reactions.[2] | Store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, for long-term stability.[3][4] For short-term benchtop use, keep solutions on ice. | |
| Incorrect pH: The pH of the solution can influence the stability of Vitamin D analogs. | Maintain the pH of aqueous solutions in the neutral to slightly alkaline range. Avoid acidic conditions, which can promote degradation. | |
| Inconsistent results in analytical measurements (e.g., LC-MS/MS). | Degradation during sample preparation: The compound may be degrading during extraction or derivatization steps. | Minimize the time between sample preparation and analysis. Keep samples cool throughout the process. If derivatization is used, ensure the derivatized product is stable under the storage and analysis conditions. |
| Adsorption to container surfaces: The compound may adsorb to the surface of plastic or glass containers, leading to lower measured concentrations. | Use low-adsorption microcentrifuge tubes or silanized glassware. | |
| Matrix effects in biological samples: Components in complex matrices like serum or plasma can interfere with the analysis and potentially affect stability. | Employ robust sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[5] | |
| Precipitation of the compound out of solution. | Poor Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent (e.g., ethanol) at a higher concentration and then dilute into the aqueous buffer. The use of a carrier solvent or solubilizing agent may be necessary. |
| Low Temperature Storage of Aqueous Solutions: The compound may precipitate out of aqueous solutions when stored at low temperatures. | If aqueous solutions must be stored, check for precipitation upon thawing and gently warm and vortex to redissolve before use. It is generally recommended to store in an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is highly recommended to dissolve this compound in an organic solvent such as ethanol or methanol. These solutions should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and evaporation.
Q2: How can I prevent oxidative degradation of my this compound solution?
A2: To prevent oxidation, you can take the following steps:
-
Use de-gassed solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: If your laboratory is equipped for it, handle the compound and prepare solutions in a glove box or under a stream of inert gas.
-
Add antioxidants: The use of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a low concentration (e.g., 0.1%) can help to prevent oxidative degradation.
Q3: Is it acceptable to store working solutions of this compound in an aqueous buffer?
A3: While it may be necessary for certain experimental procedures, long-term storage of this compound in aqueous buffers is not recommended due to its lower stability in such media. If you must use an aqueous buffer, prepare the solution fresh for each experiment. For storage of a few hours, keep the solution on ice and protected from light.
Q4: My experiment requires the use of a plastic plate. Will this compound adsorb to the plastic?
A4: As a lipophilic molecule, there is a risk of adsorption to certain types of plastic. To minimize this, consider using polypropylene plates, which tend to have lower binding properties than polystyrene. Pre-treating the wells with a blocking agent compatible with your assay may also be an option. Whenever possible, using glass or low-adsorption plasticware is preferable.
Q5: I am analyzing this compound in serum samples. What are the key considerations for sample preparation?
A5: For analysis in serum, a robust sample preparation method is crucial to remove proteins and other interfering substances. A common and effective method is protein precipitation with a solvent like acetonitrile or methanol, followed by solid-phase extraction (SPE) for further cleanup.[5] It is also important to use a deuterated internal standard, such as 25-hydroxyvitamin D3-d6, to correct for any analyte loss during sample processing and for variations in instrument response.[3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol with an antioxidant.
Materials:
-
This compound solid
-
Anhydrous ethanol (200 proof)
-
Butylated hydroxytoluene (BHT)
-
Amber-colored glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh out 1 mg of this compound and transfer it to a 1 mL amber-colored volumetric flask.
-
Prepare a 0.1% (w/v) BHT solution in anhydrous ethanol.
-
Add a small amount of the 0.1% BHT in ethanol solution to the volumetric flask to dissolve the solid.
-
Once dissolved, bring the solution to the 1 mL mark with the 0.1% BHT in ethanol solution.
-
Cap the flask and vortex gently to ensure homogeneity.
-
Transfer the solution to an amber-colored glass vial for storage.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Stability Testing by LC-MS/MS
This protocol outlines a general procedure for assessing the stability of this compound in a given solution over time.
Materials:
-
Solution of this compound to be tested
-
Internal standard solution (e.g., d6-25-hydroxyvitamin D3)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare the solution of this compound at the desired concentration in the solvent or buffer to be tested.
-
Divide the solution into multiple aliquots in amber-colored vials.
-
Store the aliquots under the desired conditions (e.g., different temperatures, light exposures).
-
At each time point (e.g., 0, 24, 48, 72 hours), take one aliquot for analysis.
-
For analysis, take a known volume of the sample, add the internal standard, and perform a protein precipitation if in a biological matrix by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Monitor the parent and daughter ions for both this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard at each time point and compare it to the time zero value to determine the percentage of degradation.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for preparing and testing the stability of the compound.
References
- 1. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Storage-Related Bias in Reproductive Vitamin D Research: Towards a Stable and Reliable Biomarker of Ovarian Vitamin D Status | MDPI [mdpi.com]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in 24,25-Dihydroxy Vitamin D2-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 24,25-Dihydroxy Vitamin D2-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix. In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and other endogenous components.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) such as this compound is used to compensate for variability during sample preparation and analysis, including matrix effects. Since the deuterated standard is chemically identical to the analyte, it is assumed to co-elute and experience similar matrix effects. By calculating the ratio of the analyte response to the IS response, the impact of these variations can be minimized, leading to more accurate and precise quantification.
Q3: What are the primary causes of ion suppression for vitamin D metabolites?
A3: The primary causes of ion suppression in the LC-MS/MS analysis of vitamin D metabolites, including this compound, are co-eluting phospholipids from the biological matrix. These compounds can compete with the analyte for ionization in the mass spectrometer source, leading to a decreased signal. Other potential sources include salts from buffers and other endogenous matrix components.
Troubleshooting Guide
Issue 1: Poor peak shape or peak splitting for this compound.
-
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting). What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Inappropriate Injection Solvent. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
-
Potential Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 3: Column Degradation. Over time, the performance of the analytical column can degrade.
-
Solution: Replace the analytical column and the guard column, if one is in use.
-
-
Potential Cause 4: Interfering Matrix Components. Co-eluting matrix components can sometimes interfere with the peak shape.
-
Solution: Improve the sample preparation method to remove more interferences. Consider using a more rigorous extraction technique like solid-phase extraction (SPE).
-
-
Issue 2: High variability in signal intensity for this compound between replicate injections.
-
Question: I am observing significant variation in the peak area or height of this compound across replicate injections of the same sample. What is the likely cause?
-
Answer:
-
Potential Cause 1: Inconsistent Matrix Effects. The most probable cause is inconsistent matrix effects, where the degree of ion suppression or enhancement varies between injections.
-
Solution:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[2]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from the majority of the matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.
-
-
-
Potential Cause 2: Instability of the LC-MS/MS System. Fluctuations in the spray stability, temperature, or gas flows in the ion source can lead to signal variability.
-
Solution: Perform a system suitability check and ensure the mass spectrometer is properly tuned and calibrated. Check for any leaks in the LC system.[1]
-
-
Issue 3: Low signal intensity or inability to detect this compound.
-
Question: I am experiencing a very low signal for this compound, or I am unable to detect it at all, even in spiked samples. What troubleshooting steps should I take?
-
Answer:
-
Potential Cause 1: Severe Ion Suppression. The analyte signal may be significantly suppressed by matrix components.
-
Solution:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression occurs.
-
Enhanced Sample Preparation: Use a more exhaustive sample cleanup method. Consider phospholipid removal plates or cartridges.
-
-
-
Potential Cause 2: Analyte Degradation. Vitamin D metabolites can be sensitive to light and temperature.
-
Solution: Ensure proper sample handling and storage. Use amber vials and keep samples cool. Prepare fresh standards and quality control samples.
-
-
Potential Cause 3: Sub-optimal MS/MS Parameters. The collision energy and other MS/MS parameters may not be optimized for this compound.
-
Solution: Optimize the MS/MS parameters by infusing a standard solution of the analyte and adjusting the collision energy to maximize the signal of the product ions.
-
-
Quantitative Data on Matrix Effects
The following table summarizes a study on the matrix effect for 25(OH)D3 and 24,25(OH)2D3 in rat serum and brain tissue, which can provide an indication of the expected range of matrix effects for similar vitamin D metabolites. The matrix effect is expressed as a percentage, where a negative value indicates ion suppression.
| Analyte | Matrix | Matrix Effect Range (%) |
| 25(OH)D3 | Serum | -3.1 to -5.3 |
| Brain | -4.1 to -8.1 | |
| 24,25(OH)2D3 | Serum | -3.2 to -4.3 |
| Brain | -3.6 to -6.6 | |
| Data adapted from a study on rat serum and brain tissue, which provides an indication of the expected matrix effects for these analytes.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample preparation, but it may not be sufficient to remove all matrix interferences.
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is effective at removing phospholipids.
-
To 100 µL of serum or plasma, add the internal standard (this compound).
-
Add 500 µL of a mixture of hexane and ethyl acetate (e.g., 9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing matrix interferences and concentrating the analyte.
-
Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 100 µL of serum or plasma, add the internal standard and 900 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Comparison of common sample preparation techniques for vitamin D analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Simultaneous Quantification of 25-Hydroxyvitamin D3 and 24,25-Dihydroxyvitamin D3 in Rats Shows Strong Correlations between Serum and Brain Tissue Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for 24,25-Dihydroxy Vitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) of 24,25-Dihydroxy Vitamin D2. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of 24,25-Dihydroxy Vitamin D2 and other vitamin D metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Protein Precipitation: 24,25-Dihydroxy Vitamin D2 is often bound to Vitamin D Binding Protein (VDBP) in biological matrices. Inefficient disruption of this binding leads to poor recovery.[1] | - Ensure sufficient protein precipitation by using an adequate volume of organic solvent (e.g., acetonitrile or methanol, often with 1% formic acid).[2] A sample-to-solvent ratio of 1:3 or 1:4 is common. - Vigorously vortex the sample after adding the precipitation solvent. - Allow for an incubation period (e.g., 15 minutes) after solvent addition to ensure complete protein denaturation.[3] |
| Analyte Breakthrough During Loading: The organic solvent content in the sample load solution may be too high, preventing the analyte from retaining on the reversed-phase sorbent.[4] | - After protein precipitation and centrifugation, dilute the supernatant with an aqueous solution (e.g., water or a weak buffer) to reduce the organic solvent concentration to a level that does not elute the analyte (e.g., <5-10% organic). | |
| Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | - Use a strong organic solvent for elution, such as methanol or acetonitrile. A series of increasing solvent strengths can be tested to optimize elution. For reversed-phase SPE, 100% methanol is often effective.[5] | |
| Analyte Degradation: Vitamin D metabolites can be sensitive to light.[3] | - Protect samples from direct light throughout the extraction process by using amber vials or working under low-light conditions. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Pre-treatment: Variations in protein precipitation or solvent volumes can lead to inconsistent results. | - Use a calibrated pipette for all liquid handling steps. - Ensure consistent vortexing times and speeds for all samples. - The use of an automated SPE system can improve precision.[6] |
| Presence of Phospholipids: Co-elution of phospholipids from the sample matrix can cause ion suppression in the mass spectrometer, leading to variability.[7] | - Consider using an SPE plate designed for phospholipid removal, such as a HybridSPE-Phospholipid plate.[8] - Optimize the wash step with a solvent mixture that removes lipids without eluting the analyte (e.g., 40-50% methanol in water).[5] | |
| Lack of Internal Standard: Not using an appropriate internal standard can lead to an inability to correct for variations in extraction efficiency and instrument response. | - Always use a stable isotope-labeled internal standard for 24,25-Dihydroxy Vitamin D2 (e.g., d6-24,25(OH)2D3) and add it to the sample at the beginning of the extraction process.[9] | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Interfering Compounds: Endogenous compounds from the sample matrix can co-elute with the analyte and interfere with ionization in the mass spectrometer. | - Optimize the wash step of the SPE protocol to remove as many interfering compounds as possible. A wash with a moderately polar solvent (e.g., 40% methanol) can be effective.[5] - Ensure the final extract is as clean as possible. If necessary, a two-step SPE process using different sorbents (e.g., C18 followed by silica) can be employed for cleaner extracts.[10] |
| High Salt Concentration in Final Eluate: Salts from buffers used during sample preparation can cause ion suppression. | - Ensure that the wash step effectively removes any salts used in the sample preparation. - If possible, avoid the use of non-volatile buffers. | |
| Clogged SPE Cartridge/Well | Particulate Matter in Sample: Insufficient centrifugation after protein precipitation can leave suspended particles that clog the SPE frit. | - Centrifuge the sample at a high speed (e.g., >10,000 x g) for an adequate amount of time (e.g., 10 minutes) to ensure a clear supernatant.[9] - Carefully transfer the supernatant to the SPE cartridge without disturbing the protein pellet. |
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for 24,25-Dihydroxy Vitamin D2 extraction?
A1: Reversed-phase sorbents like C18 and Hydrophobic Reversed-Phase (HRP) are commonly used and effective for extracting vitamin D metabolites, including 24,25-Dihydroxy Vitamin D2, from biological fluids.[4][10] These sorbents retain the analyte based on hydrophobic interactions. For samples with high phospholipid content, specialized sorbents like HybridSPE-Phospholipid can provide superior cleanup by removing phospholipids that can interfere with subsequent LC-MS/MS analysis.[2]
Q2: How can I effectively release 24,25-Dihydroxy Vitamin D2 from its binding protein?
A2: Disrupting the interaction between 24,25-Dihydroxy Vitamin D2 and the Vitamin D Binding Protein (VDBP) is a critical first step. This is typically achieved through protein precipitation with a strong organic solvent like acetonitrile or methanol.[4] Adding a small amount of acid, such as formic acid, can further aid in denaturation.[2]
Q3: What are typical recovery rates for 24,25-Dihydroxy Vitamin D2 using SPE?
A3: Recovery rates can vary depending on the specific method and matrix. However, well-optimized methods can achieve high recoveries. For example, a packed-fiber SPE method for 24,25-Dihydroxyvitamin D3 from urine reported recovery rates ranging from 90.3% to 103.1%.[11]
Q4: Is it possible to extract 24,25-Dihydroxy Vitamin D2 and other vitamin D metabolites simultaneously?
A4: Yes, it is possible to develop an SPE method to extract multiple vitamin D metabolites at the same time. However, due to differences in polarity between dihydroxy and monohydroxy forms, the wash and elution steps need to be carefully optimized to ensure adequate recovery of all analytes. For instance, a wash solvent that is too strong may elute the more polar 24,25-Dihydroxy Vitamin D2 prematurely.
Q5: How critical is the wash step in the SPE protocol?
A5: The wash step is crucial for removing interfering substances from the sample matrix while retaining the analyte on the sorbent. An optimized wash step will significantly reduce matrix effects, such as ion suppression, in LC-MS/MS analysis. A common approach for reversed-phase SPE is to use a wash solution with a lower organic content than the elution solvent, for example, 40-50% methanol in water.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of vitamin D metabolites.
Table 1: SPE Recovery of Vitamin D Metabolites
| Analyte | SPE Method | Matrix | Average Recovery (%) | Reference |
| 24,25-Dihydroxyvitamin D3 | Packed-Fiber SPE (Polystyrene/Graphene Oxide) | Urine | 90.3 - 103.1 | [11] |
| 25-Hydroxyvitamin D3 | Packed-Fiber SPE (Polystyrene/Graphene Oxide) | Urine | 89.5 - 109.7 | [11] |
| 25-Hydroxyvitamin D2 | SOLA HRP | Human Plasma | 94.4 | [5] |
| 25-Hydroxyvitamin D3 | SOLA HRP | Human Plasma | 96.3 | [4] |
| 25-Hydroxyvitamin D3 & D2 | Automated SPE | Serum/Plasma | 89 - 104 | [6] |
| 25-Hydroxyvitamin D2 | HybridSPE-Phospholipid | Rat Serum | 33 - 55 (High Variability) | [2] |
Table 2: Method Precision for Vitamin D Metabolite Analysis
| Analyte | Method | Matrix | Concentration Range | Precision (%CV) | Reference |
| 24,25-Dihydroxyvitamin D3 | UPLC-MS/MS | Serum | 0.8 - 8.7 ng/mL | < 10% (Between-run) | [9] |
| 25-Hydroxyvitamin D3 | UPLC-MS/MS | Serum | 10.3 - 109.8 ng/mL | < 10% (Between-run) | [9] |
| 25-Hydroxyvitamin D2 | UPLC-MS/MS | Serum | 10.6 - 90.2 ng/mL | < 10% (Between-run) | [9] |
| 25-Hydroxyvitamin D3 | Automated SPE-LC-MS/MS | Serum/Plasma | 22.5 - 120 nmol/L | < 10% | [6] |
| 25-Hydroxyvitamin D2 | Automated SPE-LC-MS/MS | Serum/Plasma | 17.5 - 70 nmol/L | < 10% | [6] |
Experimental Protocol: SPE of 24,25-Dihydroxy Vitamin D2 from Human Serum
This protocol is a general guideline and may require optimization for specific applications and instrumentation.
1. Materials and Reagents
-
SPE Sorbent: Reversed-phase C18 or HRP, 96-well plate or individual cartridges.
-
Sample: Human serum.
-
Internal Standard (IS): d6-24,25-Dihydroxyvitamin D3 solution.
-
Protein Precipitation Solvent: Acetonitrile with 1% formic acid.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized water.
-
Wash Solution: 40% Methanol in deionized water.
-
Elution Solvent: 100% Methanol.
-
Collection Plate/Tubes: 96-well deep plate or appropriate glass tubes.
-
Vortex mixer, centrifuge, SPE manifold.
2. Sample Pre-treatment
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 600 µL of cold acetonitrile with 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate for 15 minutes at 4°C.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of deionized water to reduce the organic solvent concentration.
3. Solid-Phase Extraction
-
Conditioning: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibration: Pass 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the diluted supernatant onto the SPE sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1 mL of the wash solution (40% methanol in water) through the sorbent to remove polar interferences.
-
Drying: Dry the sorbent bed completely by applying vacuum for 5-10 minutes. This step is crucial for efficient elution.
-
Elution: Place a clean collection plate or tubes under the SPE manifold. Elute the analyte with 1 mL of 100% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
Visualizations
Caption: Experimental workflow for the solid-phase extraction of 24,25-Dihydroxy Vitamin D2.
Caption: Simplified metabolic pathway of Vitamin D, showing the formation of 24,25-Dihydroxy Vitamin D2/D3.
References
- 1. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Deuterated Vitamin D2 Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance mass spectrometry (MS) sensitivity for the analysis of deuterated Vitamin D2 metabolites.
Troubleshooting Guide
Low sensitivity, poor peak shapes, and high background noise are common issues encountered during the LC-MS/MS analysis of Vitamin D metabolites. This guide provides potential causes and solutions to address these challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inadequate Ionization: Vitamin D metabolites often exhibit low ionization efficiency.[1][2] | - Derivatization: Employ derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), Amplifex, or 2-nitrosopyridine (PyrNO) to improve ionization and enhance signal intensity by 10 to over 200-fold.[1][3][4][5][6][7] - Ionization Source Optimization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for Vitamin D metabolites as it can reduce matrix effects and improve sensitivity.[8][9] For some analytes, ESI may still provide better limits of quantification.[10] Optimize source parameters such as gas temperature, vaporizer temperature, gas flow, and nebulizer pressure.[11] |
| Matrix Effects & Ion Suppression: Co-eluting matrix components can suppress the ionization of target analytes.[3][8] | - Sample Preparation: Implement robust sample preparation techniques such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7][10][12] A combination of LLE and SPE can reduce ion suppression significantly.[3][7] - Chromatographic Separation: Optimize the HPLC/UHPLC method to ensure separation of metabolites from interfering matrix components.[13][14] | |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal. | - Parameter Optimization: Infuse a standard solution of the derivatized deuterated Vitamin D2 metabolite to optimize MRM transitions, cone voltage, and collision energies.[5][14] | |
| Poor Peak Shape (Tailing, Broadening) | Chromatographic Issues: Poor column performance, inappropriate mobile phase, or secondary interactions. | - Column Selection: Use a high-resolution column, such as a C18 or a chiral column if separating epimers.[3][14][15] - Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent, additives like formic acid or ammonium formate) and gradient to improve peak shape.[3][16] - Flow Rate: Optimize the flow rate for the specific column dimensions.[10] |
| Sample Overload: Injecting too concentrated a sample. | - Dilution: Dilute the final sample extract before injection. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the LC system and clean the MS ion source regularly. |
| Matrix Interference: Presence of numerous interfering compounds from the sample matrix. | - Enhanced Sample Cleanup: Employ a more rigorous sample preparation protocol, potentially including multiple extraction steps (e.g., LLE followed by SPE).[3][7] | |
| Inaccurate Quantification | Interference from Isobars and Epimers: Compounds with the same mass-to-charge ratio can co-elute and interfere with quantification.[8][13][17] | - High-Resolution Chromatography: Utilize high-resolution chromatography columns (e.g., chiral columns) to separate isomers and isobars.[13][15][17] - Specific MRM Transitions: Select unique multiple reaction monitoring (MRM) transitions for the target analyte to minimize interference. |
| Lack of Appropriate Internal Standard: Use of an inappropriate internal standard can lead to inaccurate results. | - Use Stable Isotope-Labeled Internal Standard: A deuterated form of the specific Vitamin D2 metabolite being analyzed is the ideal internal standard to compensate for matrix effects and variability in sample preparation and instrument response.[2][18] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing Vitamin D2 metabolites by LC-MS/MS?
A1: Vitamin D metabolites inherently lack easily ionizable functional groups, leading to poor sensitivity in mass spectrometry.[1] Derivatization with reagents such as PTAD, Amplifex, or PyrNO introduces a readily ionizable moiety to the molecule.[3][5][6] This chemical modification significantly enhances the ionization efficiency, resulting in a substantial increase in signal intensity (from 10 to over 200-fold), which is crucial for detecting the low concentrations of these metabolites found in biological samples.[1][5][6]
Q2: Which ionization technique is better for deuterated Vitamin D2 metabolites, ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of Vitamin D metabolites. However, APCI is often recommended as it tends to be more robust, less susceptible to matrix effects, and can provide better sensitivity for these relatively nonpolar compounds.[8][9] ESI is considered a "softer" ionization technique, but for some Vitamin D metabolites, particularly at very low concentrations, it may not achieve a satisfactory limit of detection compared to APCI.[8] The choice may also depend on the specific metabolite and the derivatization agent used.
Q3: How can I minimize ion suppression when analyzing samples in a complex matrix like serum or plasma?
A3: Ion suppression is a major challenge in bioanalysis. To minimize it, a comprehensive sample preparation strategy is essential. This typically involves:
-
Protein Precipitation: To remove the bulk of proteins from the sample.[10][12]
-
Liquid-Liquid Extraction (LLE): To partition the analytes of interest into an organic solvent, leaving many interfering substances behind.[3][7]
-
Solid-Phase Extraction (SPE): For further cleanup and concentration of the analytes.[3][7] Combining LLE and SPE can be particularly effective in reducing ion suppression by 2- to 4-fold.[3][4][7] Additionally, optimizing chromatographic separation to move the analyte peak away from regions of significant matrix elution is crucial.[13]
Q4: What type of internal standard should I use for accurate quantification of deuterated Vitamin D2 metabolites?
A4: The gold standard for quantitative LC-MS/MS analysis is the use of a stable isotope-labeled internal standard.[2][18] For the analysis of a specific deuterated Vitamin D2 metabolite, the ideal internal standard would be a version of that same metabolite labeled with a different number of stable isotopes (e.g., d6-Vitamin D2 metabolite for a d3-Vitamin D2 metabolite analysis). This ensures that the internal standard has nearly identical chemical and physical properties to the analyte, and will therefore behave similarly during sample preparation, chromatography, and ionization, effectively correcting for any variations.[2]
Q5: How can I separate isobaric and epimeric interferences from my target analyte?
A5: Isobaric and epimeric interferences are a significant problem in Vitamin D analysis as they have the same mass and can produce similar fragments in the mass spectrometer.[8][17] The most effective way to resolve these interferences is through high-resolution chromatographic separation.[13][17] This can be achieved by using specialized columns, such as chiral columns for separating epimers, or by optimizing the mobile phase and gradient conditions to achieve baseline separation of the interfering compounds from the analyte of interest.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation using LLE-SPE and PTAD Derivatization
This protocol is adapted for high sensitivity analysis of dihydroxy-Vitamin D metabolites.
-
Protein Precipitation & LLE:
-
To 100 µL of serum, add an appropriate deuterated internal standard.
-
Add 3 volumes of acetonitrile, vortex, and centrifuge to precipitate proteins.[10]
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using hexane to separate hydroxyvitamin D metabolites from dihydroxyvitamin D metabolites. The dihydroxy metabolites will remain in the aqueous phase.[3][7]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the aqueous layer containing the dihydroxy metabolites onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
PTAD Derivatization:
-
Reconstitute the dried extract in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in an organic solvent (e.g., acetonitrile).[6]
-
Incubate the mixture to allow the derivatization reaction to complete. The time and temperature may need optimization (e.g., room temperature for 30-60 minutes).[1]
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters
These are general starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of metabolites.
-
Column Temperature: 40-50 °C.[3]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ion Source Temperature: 350-500 °C (APCI).[11]
-
Capillary Voltage: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determined by direct infusion of derivatized standards for each deuterated Vitamin D2 metabolite and the internal standard.
Visualizations
References
- 1. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
- 17. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of vitamin D and its metabolites using thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calibration Curves for 24,25-Dihydroxy Vitamin D2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) using LC-MS/MS. The following information is designed to address common issues encountered during method development and routine analysis, with a focus on optimizing calibration curves using a deuterated internal standard (24,25-Dihydroxy Vitamin D2-d3).
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in analyzing 24,25-Dihydroxy Vitamin D2?
A1: A significant challenge is the low circulating concentration of 24,25(OH)₂D₂ in biological samples, which often necessitates highly sensitive analytical methods.[1][2][3] Derivatization techniques are frequently employed to enhance the ionization efficiency and improve the signal-to-noise ratio.[1][2][3][4] Additionally, interferences from isomeric and isobaric compounds, such as the C3-epimer, can complicate accurate quantification and require effective chromatographic separation.[1][5]
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for LC-MS/MS quantification.[1] It behaves nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and variations in instrument response. This leads to improved accuracy and precision in the measurement.
Q3: What are the key considerations for sample preparation?
A3: Sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include:
-
Protein Precipitation: To remove the bulk of proteins from the sample matrix.
-
Liquid-Liquid Extraction (LLE): A widely used method to extract the lipophilic vitamin D metabolites from the aqueous sample matrix.[3][6]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup and can be automated for higher throughput.[2]
The choice of method depends on the sample volume, required throughput, and the level of cleanliness needed for the analytical system.
Q4: How can I improve the linearity of my calibration curve?
A4: Poor linearity can be caused by several factors. To improve it:
-
Ensure the concentration range of your calibrators is appropriate for the expected sample concentrations.
-
Use a suitable weighting factor (e.g., 1/x or 1/x²) in your regression analysis, especially if the concentration range is wide.
-
Investigate and minimize matrix effects through better sample cleanup or by using a matrix-matched calibration curve.[7]
-
Check for detector saturation at the high end of the calibration range and adjust the highest calibrator concentration if necessary.
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix.[8] To mitigate them:
-
Effective Sample Preparation: As discussed in Q3, thorough sample cleanup is the first line of defense.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.
-
Use of a Co-eluting SIL-IS: The internal standard will experience similar matrix effects as the analyte, allowing for accurate correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix similar to the study samples can help compensate for consistent matrix effects.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Replace or flush the analytical column.- Adjust the mobile phase pH.- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Background Noise | - Contaminated mobile phase or LC system.- Insufficiently selective MRM transition.- Matrix interferences. | - Use high-purity LC-MS grade solvents and additives.[7]- Flush the LC system thoroughly.- Optimize MRM transitions for better specificity.- Improve sample cleanup to remove interfering compounds. |
| Low Signal Intensity/Sensitivity | - Suboptimal ionization source parameters.- Inefficient sample extraction and recovery.- Analyte degradation.- Low ionization efficiency of the underivatized molecule. | - Tune the mass spectrometer parameters (e.g., capillary voltage, gas flows, temperatures).[7]- Optimize the sample preparation procedure for better recovery.- Protect samples from light and heat, as vitamin D metabolites can be unstable.[9]- Consider using a derivatization reagent like PTAD or Amplifex to enhance signal.[2][3][4] |
| Non-reproducible Results (High %CV) | - Inconsistent sample preparation.- Variability in instrument performance.- Sample instability (e.g., freeze-thaw cycles). | - Standardize and automate sample preparation where possible.- Perform regular system suitability checks to monitor instrument performance.- Minimize freeze-thaw cycles as they can affect the stability of vitamin D metabolites.[5] |
| Inaccurate Quantification | - Cross-reactivity with isomers (e.g., 3-epi-25OHD₂).- Incorrect internal standard concentration.- Calibration standards prepared incorrectly. | - Ensure sufficient chromatographic resolution to separate the target analyte from known isomers.[5]- Verify the concentration and purity of the internal standard solution.- Prepare fresh calibration standards and verify their concentrations. |
Experimental Protocols and Data
Example LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for 24,25-Dihydroxy Vitamin D2 analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Setting |
| LC Column | C18 or C8 reversed-phase, e.g., 2.1 x 100 mm, <2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Photoionization (APPI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing pure standards of 24,25(OH)₂D₂ and 24,25(OH)₂D₂-d3. |
Calibration Curve Performance
The table below illustrates typical performance characteristics for a well-optimized calibration curve for vitamin D metabolite analysis.
| Parameter | Typical Value |
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Model | Linear, with 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[3] |
| Intra-day Precision (%CV at LLOQ) | < 15%[5] |
| Inter-day Precision (%CV at LLOQ) | < 15%[5] |
| Accuracy (at LLOQ) | 85 - 115%[5] |
Visualizations
Vitamin D Metabolism Pathway
A simplified diagram of the Vitamin D2 metabolism pathway.
General Analytical Workflow
A general workflow for the analysis of 24,25-Dihydroxy Vitamin D2.
Troubleshooting Logic for Poor Linearity
A decision tree for troubleshooting poor calibration curve linearity.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 4. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. lcms.cz [lcms.cz]
- 8. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zivak.com [zivak.com]
Technical Support Center: Analysis of Deuterated Vitamin D Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated vitamin D compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant signal variability or poor accuracy even when using a deuterated internal standard?
A1: This issue is often caused by matrix effects , where components in the sample matrix (e.g., serum, plasma, food extracts) interfere with the ionization of the analyte and the internal standard in the mass spectrometer.
-
Cause: Co-eluting substances from the matrix can either suppress or enhance the ionization efficiency of your target compounds.[1][2] While deuterated standards are considered the gold standard to correct for such variability, differences in their physicochemical properties can sometimes lead to differential matrix effects.[3][4] The choice of LC mobile phase additives, such as formic acid or ammonium formate, can also influence the extent of ion suppression.[5]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol. Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial for removing interfering matrix components.[6]
-
Optimize Chromatography: Modify your LC gradient to better separate the vitamin D metabolites from matrix interferences. Even small adjustments can shift the elution of interfering compounds away from your analyte's retention time.
-
Evaluate Different Standards: In some food matrices, it has been observed that ¹³C-labeled internal standards may reduce matrix effects more effectively than some deuterated standards.[5]
-
Perform a Post-Column Infusion Experiment: This will help you identify regions in your chromatogram where significant ion suppression or enhancement is occurring, allowing you to tailor your chromatography accordingly.[1]
-
Q2: My deuterated standard and native analyte are not perfectly co-eluting. Is this a problem?
A2: Minor shifts in retention time between a deuterated standard and its non-deuterated counterpart can occur due to the kinetic isotope effect. While often negligible, this can become a problem if the separation is not adequate or if it interferes with the integration of very sharp peaks.
-
Cause: The presence of heavier deuterium atoms can slightly alter the strength of molecular interactions with the stationary phase of the LC column compared to the native compound.
-
Troubleshooting Steps:
-
Assess Peak Resolution: Ensure that the peaks for the native analyte and the deuterated standard are sufficiently resolved from other metabolites and interferences. For example, baseline chromatographic separation of 25OHD3 and its 3-epi-25OHD3 epimer is critical for accurate quantification.[7]
-
Adjust Integration Parameters: Verify that your software's peak integration parameters are correctly capturing the entire area of both the analyte and internal standard peaks, even with a slight retention time difference.
-
Optimize LC Method: If the shift is significant, consider adjusting the mobile phase composition or temperature to minimize the isotope effect. Highly efficient UHPLC columns can also improve peak shape and separation.[8]
-
Q3: I'm seeing unexpected fragment ions or incorrect abundance ratios in my MS/MS analysis. What could be the cause?
A3: This can be caused by in-source fragmentation, unexpected fragmentation pathways of the deuterated standard, or co-eluting isomers.
-
Cause: The position of the deuterium labels can sometimes influence the fragmentation pattern of the molecule. Additionally, different isomers of vitamin D can produce similar precursor ions but yield distinct product ions upon fragmentation.[9]
-
Troubleshooting Steps:
-
Verify MRM Transitions: Confirm that you are monitoring the most specific and abundant precursor-to-product ion transitions for both your analyte and the deuterated standard. These are often established in validated methods.[10][11]
-
Optimize Collision Energy: Systematically optimize the collision energy for your specific instrument to ensure you are generating the desired product ions with maximum intensity.
-
Check for Isomeric Interference: Dihydroxylated vitamin D3 isomers, for example, can be challenging to differentiate.[9] Ensure your chromatography can separate relevant isomers or use unique fragment ions that are specific to the isomer of interest.
-
Consider Derivatization: To improve ionization efficiency and direct fragmentation towards a consistent pathway, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed.[12][13]
-
Q4: How can I be sure of the isotopic and chemical purity of my deuterated vitamin D standard?
A4: The accuracy of your quantification is directly dependent on the purity of your internal standard. Verification is a critical step.
-
Cause: The synthesis of deuterated compounds is complex, and batches may contain residual non-deuterated compound (e.g., d0) or isomers, which can compromise results.[14][15]
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CofA): The supplier's CofA should provide information on isotopic enrichment and chemical purity.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the mass and isotopic distribution of the standard. This will reveal the percentage of d0, d1, d2, etc., in your deuterated stock.
-
LC-MS/MS Purity Check: Analyze the standard by LC-MS/MS without any analyte present. This will help identify any potential impurities or contaminants that could interfere with your analysis.
-
Data Presentation: Quantitative Parameters
The following table summarizes typical parameters for an LC-MS/MS analysis of 25-hydroxyvitamin D3 (25OHD3) using a deuterated internal standard. Note that exact m/z values and retention times are instrument and method-dependent.
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d6-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 → | 407.3 → |
| Product Ion 1 (m/z) | 383.3 (loss of H₂O) | 389.3 (loss of H₂O) |
| Product Ion 2 (m/z) | 257.2 | 263.2 |
| Typical Retention Time | ~ 5.2 min | ~ 5.2 min |
| Limit of Quantification | 0.2 - 2 ng/mL | N/A |
Data compiled from typical values found in analytical literature.[10][12][16]
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol outlines a common workflow involving protein precipitation and solid-phase extraction (SPE) for isolating vitamin D metabolites.[3]
-
Aliquoting: Pipette 200 µL of serum, plasma, calibrator, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution (e.g., d6-25OHD3 in methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 50:50 methanol:water to remove polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution before transferring to an autosampler vial.[3]
Protocol 2: General LC-MS/MS Analysis
This protocol provides a general starting point for LC-MS/MS analysis. Parameters must be optimized for your specific instrument and application.[4]
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
Start at 70% B
-
Increase to 98% B over 5 minutes
-
Hold at 98% B for 2 minutes
-
Return to 70% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental and Analytical Workflow
Troubleshooting Logic: Low Signal Intensity
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific mass fragmentographic assay for 25,26-dihydroxyvitamin D in human plasma using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
Technical Support Center: Analysis of 24,25-Dihydroxy Vitamin D2-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24,25-Dihydroxy Vitamin D2-d3. The following information is designed to help improve ionization efficiency and address common challenges encountered during experimental analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal intensity for this compound is low. How can I improve its ionization efficiency?
A1: Low ionization efficiency is a common issue for vitamin D metabolites. The most effective method to enhance the signal is through chemical derivatization.[1][2][3] Derivatization modifies the analyte to improve its ionization characteristics, leading to a significant increase in signal intensity.[3] Reagents such as DMEQ-TAD, PTAD, Amplifex, and 2-nitrosopyridine (PyrNO) have been shown to be effective.[1][4][5]
Q2: I'm observing high background noise and interference in my mass spectrometry data. What could be the cause and how can I reduce it?
A2: High background noise often results from matrix effects, where other components in the sample co-elute with the analyte and suppress or enhance its ionization.[6] To mitigate this, a robust sample preparation protocol is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can effectively clean up the sample by removing interfering substances like phospholipids.[5][6][7] Derivatization can also help by shifting the mass-to-charge ratio (m/z) of the analyte to a region with less background interference.[4][8]
Q3: Which derivatization reagent is best for my experiment?
A3: The choice of derivatization reagent depends on the specific requirements of your assay, such as the desired sensitivity and the other metabolites being analyzed. A systematic comparison of different reagents has shown that Amplifex can provide optimal sensitivity for profiling multiple vitamin D metabolites.[1][2] However, for selected metabolites, reagents like FMP-TS, INC, and PTAD (also in combination with acetylation) have demonstrated excellent performance, with signal enhancements ranging from 3- to 295-fold.[1][2] 2-Nitrosopyridine (PyrNO) has also been shown to offer higher sensitivity than PTAD.[5]
Q4: Can I analyze this compound without derivatization?
A4: While it is possible, analyzing underivatized this compound, especially at low concentrations, is challenging due to its poor ionization efficiency.[3][9] Derivatization is highly recommended to achieve the sensitivity and robustness required for accurate quantification in most biological matrices.[3] If derivatization is not feasible, optimizing the ionization source and mobile phase composition is critical. For instance, comparing ESI, APCI, and DBDI sources, APCI has been found to provide the lowest limits of detection and reduced matrix effects.[6]
Q5: I am having trouble with the chromatographic separation of different vitamin D isomers. What can I do?
A5: Co-elution of isomers is a common challenge in vitamin D analysis. Derivatization can improve the chromatographic separation of dihydroxylated vitamin D3 species.[1] For epimers of 25(OH)D3, specific derivatization reagents like PyrNO, FMP, INC, and PTAD combined with acetylation have been shown to enable complete separation.[1] Additionally, careful selection and optimization of the analytical column and mobile phase are crucial for achieving good resolution.
Quantitative Data Summary
The following tables summarize the quantitative improvements in analytical performance achieved through various methods.
Table 1: Lower Limits of Quantification (LLOQ) for Vitamin D Metabolites with DMEQ-TAD Derivatization
| Analyte | LLOQ (nmol/L) |
| 25-OH-D2 | 0.45 |
| 25-OH-D3 | 0.45 |
| 24,25-(OH)2D3 | 0.25 |
Data from a study utilizing UPLC-MS/MS with DMEQ-TAD derivatization.[10]
Table 2: Method Validation Parameters using PyrNO Derivatization and LLE-SPE
| Analyte | Linearity (R²) | LOQ (pM) |
| 1α,25(OH)₂VitD₂ | > 0.99 | 5 |
| 1α,25(OH)₂VitD₃ | > 0.99 | 5 |
| 24R,25(OH)₂VitD₃ | > 0.99 | 20 |
| 25(OH)VitD₂ | > 0.99 | 10 |
| 25(OH)VitD₃ | > 0.99 | 10 |
This method demonstrates high sensitivity for various vitamin D metabolites in a 100 µL serum sample.[9]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with DMEQ-TAD
-
Sample Aliquoting: Take 100 µL of serum or calibrator into a microcentrifuge tube.
-
Internal Standard Addition: Add deuterated internal standards (e.g., d6-24,25(OH)2D3).
-
Protein Precipitation:
-
Add 200 µL of water.
-
Add 100 µL of 0.1M HCl.
-
Add 150 µL of 0.2 M zinc sulfate and vortex.
-
Add 450 µL of methanol and vortex.
-
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add the DMEQ-TAD derivatization reagent and incubate.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.[4]
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) and PTAD Derivatization
-
Protein Precipitation: Precipitate proteins in the serum sample.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
SPE: Load the supernatant onto an Oasis PRiME HLB µElution plate.
-
Washing: Wash the SPE plate with a methanol/water solution.
-
Drying: Dry the extraction sorbent under vacuum.
-
Elution: Elute the analytes with acetonitrile.
-
Derivatization: Add the PTAD reagent to the eluted sample.
-
Quenching: Add distilled water to stop the derivatization reaction.
-
Injection: The sample is ready for direct injection into the UPLC-MS/MS system.[11]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Diels-Alder reaction pathway for derivatizing Vitamin D metabolites.
References
- 1. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. lcms.cz [lcms.cz]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. LC/MS analysis of vitamin D metabolites by dielectric barrier discharge ionization and a comparison with electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Technical Support Center: Resolving Co-eluting Isomers of 24,25-Dihydroxy Vitamin D2
Welcome to the technical support center for the analysis of 24,25-Dihydroxy Vitamin D2 [24,25-(OH)2D2]. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of 24,25-(OH)2D2 and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate isomers of 24,25-Dihydroxy Vitamin D2?
The primary challenge lies in the structural similarity of the isomers. 24,25-Dihydroxy Vitamin D2 exists as two main stereoisomers, (24R)-24,25-(OH)2D2 and (24S)-24,25-(OH)2D2, which have very similar physicochemical properties. This makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution.[1] Furthermore, other vitamin D metabolites can also interfere with the analysis.
Q2: What are the most common analytical techniques for separating these isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the measurement of vitamin D metabolites due to its high sensitivity and specificity.[2] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the separation techniques of choice, often employing specialized column chemistries to achieve resolution.[3][4]
Q3: What is co-elution and how does it affect my results?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[5] In the context of 24,25-(OH)2D2 analysis, co-elution of isomers or with other interfering compounds can lead to inaccurate quantification and misinterpretation of results.[6]
Q4: Can derivatization help in resolving co-eluting isomers?
Yes, chemical derivatization can significantly improve the chromatographic separation and mass spectrometric detection of vitamin D metabolites.[2][7] Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD can enhance ionization efficiency and alter the chromatographic behavior of the isomers, facilitating their separation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 24,25-Dihydroxy Vitamin D2 and its isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or tailing | - Inappropriate mobile phase composition- Column degradation- Sample overload | - Optimize the mobile phase, for example, by adjusting the percentage of organic modifier or adding modifiers like formic acid.[8] - Replace the column with a new one of the same type.- Reduce the amount of sample injected onto the column. |
| Co-elution of 24,25-(OH)2D2 isomers | - Insufficient column selectivity- Non-optimal mobile phase conditions | - Employ a column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) or a chiral column.[8][9] - Experiment with different mobile phase compositions and gradients. For example, using methanol instead of acetonitrile can alter selectivity.[10] - Consider using a derivatization agent to improve separation. |
| Low signal intensity or poor sensitivity | - Inefficient sample extraction and cleanup- Poor ionization in the mass spectrometer | - Optimize the sample preparation method, which may include liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances.[1][11] - Use a derivatization reagent to enhance the ionization efficiency of the analytes.[2][7] - Ensure the mass spectrometer is properly tuned and calibrated. |
| Interference from other vitamin D metabolites | - Lack of chromatographic resolution from isobaric compounds (compounds with the same mass) | - Utilize high-resolution chromatography with columns that provide baseline separation of the target analytes from known interferences like 3-epi-25-hydroxyvitamin D3.[6][12] - Develop a highly selective multiple reaction monitoring (MRM) method on the tandem mass spectrometer to specifically detect the target analytes.[9] |
Experimental Protocols
Below are summarized methodologies for the analysis of 24,25-Dihydroxy Vitamin D2.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile or zinc sulfate followed by methanol, and vortex.[11]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or a mixture of ether and hexane).[6]
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer containing the vitamin D metabolites to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[6]
Chromatographic Conditions for Isomer Resolution
The following table summarizes typical chromatographic conditions for the separation of 24,25-(OH)2D2 and related compounds.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Cyano-bonded phase packing[13] | Fused-core C18 column[1] | Cholesterol functional group column (Cosmocore Cholester)[5] |
| Mobile Phase | Hexane-isopropanol-methanol (94:5:1)[13] | Gradient elution with water and methanol containing formic acid | Isocratic elution with 100% methanol[5] |
| Flow Rate | Not specified | 0.4 mL/min | 0.4 mL/min[5] |
| Temperature | Ambient | 40 °C[8] | 30 °C[5] |
| Detection | UV[13] | Tandem Mass Spectrometry (MS/MS)[1] | UV or MS[5] |
Visualizations
Experimental Workflow for 24,25-(OH)2D2 Analysis
Caption: A typical workflow for the analysis of 24,25-(OH)2D2.
Concept of Co-eluting Isomers
Caption: Visualization of resolved versus co-eluting chromatographic peaks.
References
- 1. Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nacalai.com [nacalai.com]
- 6. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromforum.org [chromforum.org]
- 11. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Chromatographic separation of 24(R),25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone using a cyano-bonded phase packing - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for sample preparation of 24,25-Dihydroxy Vitamin D2-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of 24,25-Dihydroxy Vitamin D2-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for this compound analysis?
A1: The most common sample type for the analysis of this compound and other vitamin D metabolites is serum or plasma. Methods have been successfully developed using as little as 100 µL of serum.[1]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is crucial for accurate quantification in mass spectrometry-based methods like LC-MS/MS. It mimics the chemical behavior of the analyte during sample preparation and ionization but is distinguishable by its higher mass. This helps to correct for any sample loss during extraction and for matrix effects that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard is a key component of a robust and reliable quantitative assay.[2][3]
Q3: Is derivatization necessary for the analysis of 24,25-Dihydroxy Vitamin D metabolites?
A3: While not strictly necessary, derivatization with reagents like DMEQ-TAD or PTAD can significantly enhance the ionization efficiency and analytical sensitivity of vitamin D metabolites in LC-MS/MS analysis.[1][2][3][4] This is particularly useful when measuring low endogenous concentrations.
Q4: What are the key challenges in the chromatographic separation of vitamin D metabolites?
A4: A significant challenge is the separation of isobaric compounds, which have the same mass but different structures. For instance, it's important to separate 25-hydroxyvitamin D3 from its naturally occurring stereoisomer, 3-epi-25(OH)D3, to prevent overestimation.[1] Proper chromatographic method development is essential to ensure the accurate measurement of each metabolite.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient protein precipitation. | Ensure complete protein disruption. Using acetonitrile is a common method.[6] Alternatively, a zinc sulfate and methanol precipitation can be effective.[1] |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent. A stepwise elution with increasing polarity may be necessary to separate different vitamin D metabolites.[7] | |
| Analyte breakthrough during SPE loading. | Ensure the organic solvent concentration in the loading solution is not too high, as this can prevent the analyte from binding to the reversed-phase sorbent.[6] | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Automating the sample preparation process can improve reproducibility.[8][9] If manual, ensure consistent vortexing times and solvent additions. |
| Matrix effects. | Use a stable isotope-labeled internal standard like this compound to compensate for signal suppression or enhancement. Supported Liquid Extraction (SLE) can also help in removing phospholipids that cause matrix effects.[4] | |
| Poor Peak Shape | Suboptimal mobile phase. | Incorporating a mobile phase modifier like methylamine may improve peak shape and sensitivity.[4] |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. | |
| Inaccurate Quantification | Lack of appropriate calibrators. | Use a certified reference material or a well-characterized calibrator set. For 24,25(OH)2D3, in-house generated calibrators in a matrix similar to the samples can be used.[1] |
| Interference from isobaric compounds. | Optimize the chromatographic separation to resolve the target analyte from any interfering compounds.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is a general representation based on common LLE procedures for vitamin D metabolites.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of serum or calibrator.[1]
-
Internal Standard Spiking: Add the deuterated internal standard (e.g., d6-24,25(OH)2D3) to all samples, calibrators, and quality controls.[1]
-
Protein Precipitation:
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex to ensure thorough mixing and then centrifuge to separate the layers.
-
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.[1]
-
Reconstitution & Derivatization (Optional):
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is a generalized procedure for SLE of vitamin D metabolites.
-
Sample Pre-treatment: Spike 300 µL of serum with the internal standard and pre-treat with 100 µL of a water:isopropanol (50:50) mixture.[4]
-
Loading: Load the pre-treated sample onto the SLE plate.[4]
-
Elution: Apply the elution solvent (e.g., two aliquots of 700 µL of heptane) and allow it to flow through under gravity.[4]
-
Collection: Collect the eluate in a collection plate. If derivatization is required, the collection plate can contain the derivatization agent (e.g., PTAD).[4]
-
Post-Extraction: Evaporate the solvent and reconstitute the sample in the appropriate mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the sample preparation of this compound.
Caption: A decision tree for troubleshooting low analyte signals in LC-MS/MS analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zivak.com [zivak.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 24,25(OH)2D2 and 24,25(OH)2D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key metabolites of vitamin D, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). While often considered products of a catabolic pathway, emerging evidence suggests these molecules possess distinct biological functions, particularly in bone and cartilage homeostasis. This document synthesizes available experimental data to offer an objective comparison of their performance.
Introduction
Vitamin D, in its forms D2 (ergocalciferol) and D3 (cholecalciferol), is a prohormone essential for calcium and phosphate regulation. Following ingestion or synthesis in the skin, it undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, is catalyzed by 1α-hydroxylase (CYP27B1) to form the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D).
Alternatively, 25(OH)D can be hydroxylated by 24-hydroxylase (CYP24A1), leading to the formation of 24,25(OH)2D. This was traditionally viewed as the first step in the inactivation and excretion pathway for vitamin D. However, research has indicated that 24,25(OH)2D3 may have specific biological roles. The comparative activity of its vitamin D2 counterpart, 24,25(OH)2D2, is less understood, but differences in their metabolic pathways and binding affinities suggest potentially distinct biological effects.
Metabolic and Binding Differences
A crucial distinction between the D2 and D3 metabolites lies in their affinity for the vitamin D binding protein (DBP), the primary carrier of vitamin D metabolites in the circulation. Vitamin D2 and its metabolites, including 25(OH)D2, exhibit a lower binding affinity for DBP compared to their D3 counterparts.[1][2] This difference in binding affinity can lead to a shorter circulating half-life for D2 metabolites and higher levels of "free" or unbound metabolites, which may influence their biological activity.[1]
Comparative Biological Activity Data
Direct comparative studies on the biological activities of 24,25(OH)2D2 and 24,25(OH)2D3 are limited. The majority of research has focused on the D3 metabolite. The available data is summarized below.
| Parameter | 24,25(OH)2D2 | 24,25(OH)2D3 | Reference |
| Binding Affinity to Rat Serum Binding Proteins | 1.7 times less potent in displacing [3H]25OHD3 compared to 24,25(OH)2D3. | Higher affinity compared to 24,25(OH)2D2. | [3] |
| Effect on Osteoblast Differentiation | Data not available. | In some in vitro studies, shown to enhance human osteoblast differentiation and mineralization.[4] | [4] |
| Effect on Chondrocyte Differentiation | Data not available. | Can induce the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)2D3. | [5] |
| Effect on Bone Mineralization | Data not available. | In organ cultures of vitamin D-sufficient rat growth plates, required with 1,25(OH)2D3 for maximal stimulation of calcification. In vitamin D-deficient tissues, it alone produced maximal calcification. | [6] |
| Effect on Osteoclast Formation | Data not available. | Inhibits the stimulatory effect of parathyroid hormone (PTH) on the formation of osteoclast-like cells in vitro. | [7] |
Signaling Pathways
The signaling mechanisms of 24,25(OH)2D metabolites are not fully elucidated and may involve both genomic and non-genomic pathways. Non-genomic actions are rapid and do not involve direct gene transcription.[8][9]
24,25(OH)2D3 Signaling
Studies on 24,25(OH)2D3 suggest it can activate several non-genomic signaling cascades, particularly in chondrocytes. These pathways can involve the activation of:
-
Protein Kinase C (PKC)
-
c-Jun N-terminal Kinase (JNK)
-
Extracellular signal-regulated Kinase (ERK)
These pathways can influence cell differentiation and function.[10]
Signaling Pathway Diagrams
References
- 1. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that vitamin D3 increases serum 25-hydroxyvitamin D more efficiently than does vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of vitamin D metabolites on the calcification of cartilage matrix and the C-propeptide of type II collagen (chondrocalcin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Article - Journal Bone Fragility [journalbonefragility.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Vitamin D2 and Vitamin D3 Metabolite Function
An objective guide for researchers and drug development professionals on the functional distinctions between ergocalciferol (Vitamin D2) and cholecalciferol (Vitamin D3) metabolites, supported by experimental data.
Vitamin D, a fat-soluble vitamin crucial for calcium homeostasis, bone health, and immune function, exists in two primary forms: Vitamin D2 (ergocalciferol), derived from plant sources and fungi, and Vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight and found in animal-based foods.[1][2] While both forms undergo similar metabolic activation to become biologically active, significant functional differences exist between their respective metabolites. This guide provides a detailed comparison of these differences, focusing on metabolism, binding affinities, and overall efficacy, supported by quantitative data and experimental protocols.
Metabolic Pathways: A Side-by-Side Comparison
Both Vitamin D2 and D3 are prohormones and biologically inert until they undergo a two-step hydroxylation process.[3] The first hydroxylation occurs in the liver, where Vitamin D2 is converted to 25-hydroxyvitamin D2 (25(OH)D2) and Vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) by the enzyme CYP2R1.[4] These 25-hydroxylated forms are the major circulating metabolites and are used to determine a person's vitamin D status.[1] The second hydroxylation occurs primarily in the kidneys, where the enzyme CYP27B1 converts 25(OH)D2 to its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol), and 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[4][5]
Binding Affinities and Pharmacokinetics
The functional differences between D2 and D3 metabolites largely stem from their varying affinities for key proteins involved in their transport and action: the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR).
Vitamin D Binding Protein (VDBP): VDBP is the primary carrier of vitamin D metabolites in the bloodstream. 25(OH)D3 has a higher binding affinity for VDBP compared to 25(OH)D2.[6][7] This stronger binding results in a longer circulating half-life for 25(OH)D3.
Vitamin D Receptor (VDR): The biological effects of vitamin D are mediated by the binding of its active form, 1,25(OH)2D, to the VDR, which then acts as a transcription factor.[8] While both 1,25(OH)2D2 and 1,25(OH)2D3 bind to the VDR to initiate gene transcription, studies have shown that 1,25(OH)2D2 binds with slightly lower efficiency than 1,25(OH)2D3.[9][10]
These differences in binding affinity contribute to distinct pharmacokinetic profiles.
| Metabolite | Half-Life (Combined Populations) | Binding Affinity to VDR | Notes |
| 25(OH)D2 | ~13.9 days[11][12] | Lower than 25(OH)D3[13] | Shorter half-life is attributed to lower affinity for VDBP.[6] |
| 25(OH)D3 | ~15.1 days[11][12] | Higher than 25(OH)D2[13] | Longer half-life contributes to sustained serum levels.[2] |
| 1,25(OH)2D2 | Not well-established | Less efficient than 1,25(OH)2D3[9][10] | The D2 form was found to be slightly less efficient (77%) in one study.[9] |
| 1,25(OH)2D3 | Not well-established | High affinity[14] | Considered the most biologically active form. |
Efficacy in Raising Serum 25(OH)D Levels
A crucial metric for comparing Vitamin D2 and D3 is their ability to raise and maintain serum concentrations of total 25(OH)D. Numerous studies and meta-analyses have concluded that Vitamin D3 is more efficacious than Vitamin D2 in this regard.[1][2][15]
Supplementation with Vitamin D3 leads to a greater and more sustained increase in total 25(OH)D levels compared to an equivalent dose of Vitamin D2.[15][16] Some research indicates that Vitamin D3 is approximately 87% more potent than Vitamin D2 in raising and maintaining serum 25(OH)D concentrations.[2][17] Furthermore, supplementation with Vitamin D2 has been shown to be associated with a decrease in the concentration of 25(OH)D3.[18]
| Study Type | Finding | Reference |
| Meta-analysis of RCTs | Vitamin D3 is significantly more effective than D2 at raising serum 25(OH)D. | [15][16] |
| Single-dose Study | A single dose of D3 was nearly twice as effective as D2 at raising calcifediol levels. | [1] |
| Bioavailability Study | Vitamin D3 increases total 25(OH)D concentration more than D2. | [18] |
| Pharmacokinetic Study | The elimination half-life of 25(OH)D from D3 supplementation is longer than from D2. | [19] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound (e.g., 1,25(OH)2D2) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃).[20][21]
1. Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.[20]
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).[20]
-
Test Compound: 1,25(OH)2D2 at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.[20]
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[20]
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.[20]
-
Detection: Liquid scintillation counter.[21]
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compound (1,25(OH)2D2) and control compounds in the assay buffer.
-
Incubation: In microtiter plates or tubes, combine the VDR preparation, a fixed concentration of [³H]-calcitriol, and the serial dilutions of the test compound. Include controls for total binding (radioligand + VDR) and non-specific binding (radioligand + VDR + excess unlabeled calcitriol).[21]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate the VDR-bound radioligand from the unbound radioligand using glass fiber filters or HAP slurry. Wash the filters/pellet to remove unbound ligand.[20]
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.[21]
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[20]
Protocol: Quantification of Vitamin D Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately measuring concentrations of vitamin D metabolites in serum or plasma due to its high specificity and sensitivity.[22][23][24]
1. Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the serum/plasma sample to precipitate proteins, including VDBP, releasing the vitamin D metabolites.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the metabolites from the sample matrix.[25]
2. Chromatographic Separation:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[25]
-
Column: Employ a C18 reversed-phase column to separate 25(OH)D2, 25(OH)D3, and other metabolites based on their hydrophobicity.
3. Mass Spectrometry Detection:
-
Ionization: Use an ionization source like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Derivatization with reagents like PTAD can be used to improve ionization efficiency for low-concentration metabolites like 1,25(OH)2D.[22]
-
Mass Analyzer: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each metabolite.[26]
4. Quantification:
-
Calibration: Generate a calibration curve using standards of known concentrations for each metabolite.
-
Internal Standards: Use stable isotope-labeled internal standards (e.g., deuterated 25(OH)D3) to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion
The functional differences between Vitamin D2 and D3 metabolites are significant and well-documented. Vitamin D3 metabolites exhibit a higher binding affinity for VDBP, leading to a longer circulating half-life and more stable serum levels. While both active forms bind to the VDR, 1,25(OH)2D3 does so with greater efficiency. Consequently, Vitamin D3 is more potent and effective at raising and maintaining total serum 25(OH)D concentrations. These distinctions are critical for researchers, scientists, and drug development professionals when designing studies, developing therapeutic agents, and establishing public health recommendations.
References
- 1. Vitamin D2 vs. D3: What’s the Difference? [healthline.com]
- 2. Vitamin D, D2, and D3: What Are the Differences and Which Is the Best? [medicinenet.com]
- 3. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 25(OH)D2 Half-Life Is Shorter Than 25(OH)D3 Half-Life and Is Influenced by DBP Concentration and Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 14. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sedingredients.com [sedingredients.com]
- 18. Bioavailability of vitamin D(2) and D(3) in healthy volunteers, a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vitamin D metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 25. waters.com [waters.com]
- 26. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization | MDPI [mdpi.com]
Navigating the Challenges of 24,25-Dihydroxyvitamin D2 Quantification: A Guide to Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for understanding their physiological roles and for the development of new therapeutics. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) has garnered increasing interest. However, its quantification is fraught with challenges, leading to significant inter-laboratory variability. This guide provides an objective comparison of the performance of current methodologies, supported by available experimental data, to help researchers navigate these complexities.
The Landscape of 24,25-Dihydroxyvitamin D Quantification
The gold standard for the quantification of vitamin D metabolites, including 24,25(OH)2D2, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique offers high sensitivity and specificity, allowing for the separation and measurement of individual vitamin D metabolites. However, even with this advanced methodology, significant discrepancies in reported concentrations are observed between different laboratories.
Organizations such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the Vitamin D Standardization Program (VDSP) have initiated pilot schemes and inter-laboratory comparisons to assess and improve the state of 24,25-dihydroxyvitamin D measurement. These programs highlight the existing variability and the need for greater standardization.[1][2]
Inter-Laboratory Performance Data
While comprehensive inter-laboratory data for 24,25-dihydroxyvitamin D2 is limited, results from studies on its structural analog, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), provide valuable insights into the expected variability. A DEQAS pilot scheme for 24,25(OH)2D3, involving laboratories using LC-MS/MS methods, reported high inter-laboratory coefficients of variation (CVs), ranging from 19% to 29%.[1] This level of variability underscores the challenges in achieving consistent results across different analytical platforms and protocols.
An inter-laboratory comparison involving six laboratories associated with the Vitamin D Standardization Program (VDSP) further illustrates this issue. The study, which analyzed 30 DEQAS samples, found that the mean bias for 24,25(OH)2D3 measurements among the laboratories ranged from 6% to 15% when compared to the National Institute of Standards and Technology (NIST) reference measurement procedure.[3] However, the standard deviation of this bias was wide, ranging from 8% to 29%, indicating inconsistent performance across the sample set.[3]
The following table summarizes the performance of several laboratories in the VDSP inter-laboratory comparison for 24,25(OH)2D3, demonstrating the range of variability observed.
Table 1: Inter-Laboratory Comparison of 24,25-Dihydroxyvitamin D3 Quantification in DEQAS Samples
| Laboratory | Mean Bias vs. NIST (%) | Standard Deviation of Bias (%) |
| Lab 1 | -15.4 | 11.2 |
| Lab 2 | 14.1 | 27.0 |
| Lab 3 | 6.0 | 8.0 |
| Lab 4 | 10.0 | 15.0 |
| Lab 5 | -12.0 | 19.5 |
Data adapted from an interlaboratory comparison of LC-MS/MS methods for 24,25-dihydroxyvitamin D3.[3] It is important to note that this data is for the D3 form, as comprehensive inter-laboratory data for the D2 form is not as readily available. Similar or potentially greater variability is anticipated for 24,25(OH)2D2 measurements.
Key Sources of Inter-Laboratory Variability
Several factors contribute to the observed discrepancies in 24,25(OH)2D2 quantification:
-
Lack of Certified Reference Materials for 24,25(OH)2D2: While reference measurement procedures and standard reference materials (SRMs) have been developed for 24,25(OH)2D3 by NIST, similar certified materials for 24,25(OH)2D2 are not as widely available.[2][3] This hinders the ability of laboratories to accurately calibrate their assays and ensure traceability to a common standard.
-
Methodological Differences in LC-MS/MS: Variations in sample preparation (e.g., liquid-liquid extraction vs. solid-phase extraction), chromatographic conditions (e.g., column chemistry, mobile phases), and mass spectrometer settings can all influence the final measured concentration.[3]
-
Cross-reactivity in Immunoassays: While not the primary method for 24,25(OH)2D2 quantification, some immunoassays designed for 25-hydroxyvitamin D may exhibit cross-reactivity with 24,25-dihydroxyvitamin D metabolites, leading to inaccurate results.[4][5][6]
-
Interference from Isobaric Compounds: The presence of other vitamin D metabolites with the same mass-to-charge ratio can interfere with the measurement of 24,25(OH)2D2 if not adequately separated chromatographically.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of multiple vitamin D metabolites, including 24,25-dihydroxyvitamin D2. This protocol is a composite of methodologies reported in the literature and should be adapted and validated for specific laboratory conditions.[7][8][9][10]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add an internal standard solution containing a stable isotope-labeled form of 24,25(OH)2D2 (e.g., d6-24,25(OH)2D2).
-
Precipitate proteins by adding acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction using a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization (Optional but Recommended for Improved Sensitivity)
-
Reconstitute the dried extract in a solution containing a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[7][9]
-
Incubate to allow the derivatization reaction to complete. Derivatization enhances the ionization efficiency of the analytes.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Reconstitute the derivatized sample in the initial mobile phase.
-
Inject the sample onto a C18 or phenyl-hexyl reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate, to separate the vitamin D metabolites.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Monitor the specific precursor-to-product ion transitions for both the native 24,25(OH)2D2 and its stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode.
-
4. Quantification
-
Construct a calibration curve using calibrators of known 24,25(OH)2D2 concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of 24,25(OH)2D2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Sources of Variability
The following diagrams, generated using Graphviz, illustrate the typical analytical workflow and pinpoint potential sources of inter-laboratory variability.
References
- 1. researchgate.net [researchgate.net]
- 2. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory Comparison for the Determination of 24,25-Dihydroxyvitamin D₃ in Human Serum Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25 Hydroxyvitamin D2 and 24R,25- Dihydroxyvitamin D3 on Assay Performance [chesterrep.openrepository.com]
- 5. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
A Comparative Analysis of the Gene Expression Effects of 24,25(OH)2D2 and 1,25(OH)2D2
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolites are crucial regulators of a myriad of physiological processes, extending beyond their classical role in calcium and bone homeostasis to include immune modulation and cell differentiation. The most biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], and its catabolite, 24,25-dihydroxyvitamin D [24,25(OH)2D], are key players in the vitamin D endocrine system. While the genomic effects of the vitamin D3 analogs, 1,25(OH)2D3 and 24,25(OH)2D3, have been extensively studied, a direct comparative analysis of the gene expression profiles induced by their vitamin D2 counterparts, 1,25(OH)2D2 and 24,25(OH)2D2, is less documented.
This guide provides a comprehensive comparison of the known effects of these compounds on gene expression, drawing upon available data for both D2 and D3 analogs to infer their biological activities. We will delve into their distinct signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to support further research in this area.
Key Differences in Signaling and Gene Regulation
The primary mechanism by which 1,25(OH)2D regulates gene expression is through the nuclear Vitamin D Receptor (VDR).[1] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby initiating or suppressing transcription.[2][3] 1,25(OH)2D2 is known to bind to the VDR, albeit with a slightly lower potency than 1,25(OH)2D3, but is generally considered to elicit similar genomic responses.
In contrast, 24,25(OH)2D has a significantly lower affinity for the VDR.[4] Emerging evidence suggests that the effects of 24,25(OH)2D3 may be mediated through non-genomic pathways that are independent of the VDR. These rapid signaling events can involve the activation of protein kinases such as PKC, JNK, and ERK, leading to downstream effects on gene expression.[4] For instance, in HepG2 cells, 24,25(OH)2D3 has been shown to induce pro-inflammatory signaling.[4] Due to the scarcity of data on 24,25(OH)2D2, its precise signaling mechanisms and gene targets remain an active area of investigation.
Comparative Data on Gene Expression
While direct comparative transcriptome data for 24,25(OH)2D2 versus 1,25(OH)2D2 is limited, studies on their D3 analogs and precursors provide valuable insights. The following tables summarize key findings from studies utilizing RNA sequencing (RNA-seq) and microarray analysis to profile gene expression changes in response to vitamin D metabolites.
Table 1: Comparison of VDR Binding Affinity and Potency
| Feature | 1,25(OH)2D2 | 24,25(OH)2D2 | Reference |
| VDR Binding Affinity | High (slightly lower than 1,25(OH)2D3) | Very Low | [4] |
| Potency in Gene Regulation | High | Low (effects may be VDR-independent) | [4][5] |
Table 2: Summary of Transcriptome-wide Effects of Vitamin D Metabolites (Data primarily from D3 analogs)
| Cell Type | Treatment | Method | Key Findings | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM 1,25(OH)2D3, 1000 nM 25(OH)D2 | RNA-seq | Saturating concentrations of 1,25(OH)2D3 and 25(OH)D2 resulted in a comparable number and identity of target genes after 24 hours. | [5] |
| Human Colonoids and Enteroids | 100 nM 1,25(OH)2D3 | RNA-seq | Induced classic intestinal target genes like TRPV6, ATP2B1, and CYP24A1. 63 genes were regulated across all cultures. | [6] |
| Human Monocytic Leukemia Cells (THP-1) | 100 nM 1,25(OH)2D3 | RNA-seq | At 24 hours, 1,341 genes were differentially expressed in a VDR-dependent manner. | [7] |
| Human Hepatocellular Carcinoma Cells (HepG2) | 50 nM 24,25(OH)2D3 | Not specified | Increased expression of pro-inflammatory cytokines IL-1β, IL-6, and IL-8. Decreased expression of PPARα and RXRα. | [4] |
Experimental Protocols
1. Cell Culture and Treatment (Example from Human PBMCs)
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from freshly collected peripheral blood using Vacutainer CPT Cell Preparation Tubes with sodium citrate.
-
Cell Culture: PBMCs are cultured in an appropriate medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with the desired concentrations of vitamin D metabolites (e.g., 10 nM 1,25(OH)2D2 or a range of concentrations for 24,25(OH)2D2) or a vehicle control (e.g., 0.1% ethanol) for a specified time period (e.g., 4, 8, or 24 hours).[5]
2. RNA Isolation and Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: RNA-seq libraries are prepared from the total RNA.
-
Sequencing: Sequencing is performed on a platform such as an Illumina sequencer.
-
Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed using tools like DESeq2 or edgeR.[6][7] Genes with a false discovery rate (FDR) < 0.05 and a fold change > 1.5 or 2 are typically considered significantly regulated.[5]
3. Quantitative Real-Time PCR (qRT-PCR) for Validation
-
Reverse Transcription: A portion of the extracted RNA is reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers for target genes and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. jimstephensonjr.substack.com [jimstephensonjr.substack.com]
- 3. Genomic actions of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 1,25-dihydroxyvitamin D genomic action in human enteroids and colonoids reveals multiple regulatory effects of vitamin D in human intestinal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hierarchical regulatory network analysis of the vitamin D induced transcriptome reveals novel regulators and complete VDR dependency in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 24,25-Dihydroxy Vitamin D2-d3 Assays
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of vitamin D metabolites is critical for advancing our understanding of vitamin D metabolism and its role in health and disease. This guide provides a comparative overview of assay performance for 24,25-Dihydroxy Vitamin D2-d3 [24,25(OH)2D2-d3], with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard in this field.
Performance of LC-MS/MS Assays
LC-MS/MS assays offer high sensitivity and specificity for the simultaneous quantification of multiple vitamin D metabolites. The performance of these assays is typically evaluated based on linearity, the lower limit of quantification (LLOQ), and intra- and inter-assay precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | ≥0.997 | 0.9985 | >0.99 |
| LLOQ (ng/mL) | 0.1-0.2 | ~0.5 (converted from nmol/l) | 0.25-0.45 nmol/L |
| Intra-assay Precision (CV%) | <7.05% | <8.6% | 4%-7% |
| Inter-assay Precision (CV%) | <7.05% | <11.5% | 4%-7% |
| Recovery (%) | 72% | 76.1% - 84.3% | Not Reported |
| Bias from Reference (%) | -2% to -5% | -7.2% (DEQAS) | Not Reported |
This table summarizes data from multiple sources to provide a comparative overview. Specific performance may vary by laboratory and instrumentation.
Inter-laboratory Comparison and Quality Assessment
Inter-laboratory comparison studies, such as those conducted by the Vitamin D Standardization Program (VDSP) and the Vitamin D External Quality Assessment Scheme (DEQAS), are crucial for assessing the accuracy and comparability of results across different laboratories and methods.[1][2] These studies have highlighted the variability among assays and the importance of standardization.
A VDSP intercomparison study involving six laboratories using LC-MS/MS methods for 24,25(OH)2D3 found mean biases ranging from -1.6% to 36% compared to the National Institute of Standards and Technology (NIST) reference measurement procedure.[1] Such variability underscores the need for careful validation and ongoing quality control.
Furthermore, studies have shown that some ligand binding assays for total 25-hydroxyvitamin D [25(OH)D] can exhibit cross-reactivity with 24,25(OH)2D3, potentially leading to inaccurate results.[3][4][5][6] This is a critical consideration when selecting an assay, especially for studies where accurate measurement of individual metabolites is essential.
Experimental Protocols
The following provides a generalized experimental protocol for a typical LC-MS/MS method for the analysis of 24,25(OH)2D2-d3.
Sample Preparation
-
Internal Standard Spiking: Serum or plasma samples are spiked with a deuterated internal standard (e.g., d6-24,25(OH)2D3) to correct for analytical variability.[7]
-
Protein Precipitation: Proteins in the sample are precipitated using a solvent like methanol or acetonitrile.
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction using a nonpolar solvent such as hexane or methyl tert-butyl ether (MTBE) to isolate the vitamin D metabolites.[7]
-
Derivatization (Optional but common): To enhance ionization efficiency and assay sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[7][8]
-
Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where the vitamin D metabolites are separated on a C18 or similar reversed-phase column.[9]
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for selective and sensitive detection and quantification of the target analyte and its internal standard.[7]
Visualizations
Experimental Workflow for 24,25(OH)2D2-d3 Analysis
Caption: A typical experimental workflow for the LC-MS/MS analysis of 24,25-Dihydroxy Vitamin D.
Decision Tree for Assay Selection
Caption: A decision tree to guide the selection of an appropriate assay for vitamin D metabolite analysis.
References
- 1. Interlaboratory Comparison for the Determination of 24,25-Dihydroxyvitamin D₃ in Human Serum Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25 Hydroxyvitamin D2 and 24R,25- Dihydroxyvitamin D3 on Assay Performance [chesterrep.openrepository.com]
- 6. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 7. lcms.cz [lcms.cz]
- 8. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing Reproducible Experiments with 24,25-Dihydroxy Vitamin D: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the reproducibility of experiments is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 24,25-dihydroxyvitamin D, a key metabolite in the vitamin D catabolic pathway. While the specific isotopologue 24,25-Dihydroxy Vitamin D2-d3 is not the primary analyte in most studies, deuterated standards like it are fundamental to achieving the high levels of reproducibility and accuracy discussed herein. The focus of this guide is on the comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with immunoassays for the measurement of endogenous 24,25-dihydroxyvitamin D2 and D3.
Data Presentation: Quantitative Comparison of Analytical Methods
The reproducibility and reliability of an analytical method are best assessed through key validation parameters. The following table summarizes the performance of LC-MS/MS for the quantification of 24,25-dihydroxyvitamin D, demonstrating its superiority over immunoassays, for which specific data on this metabolite is limited, but known to have significant cross-reactivity issues.
| Parameter | LC-MS/MS | Immunoassay | Reference |
| Intra-assay Precision (CV%) | < 8.6% | Data not consistently available for 24,25(OH)₂D; generally higher variability than LC-MS/MS for other vitamin D metabolites. | [1] |
| Inter-assay Precision (CV%) | < 11.5% | Data not consistently available for 24,25(OH)₂D; generally higher variability than LC-MS/MS for other vitamin D metabolites. | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 3.1 nmol/L | Typically less sensitive than LC-MS/MS. | [1][2] |
| Accuracy/Recovery | 76.1% - 84.3% | Often affected by cross-reactivity from other vitamin D metabolites. Several immunoassays show cross-reactivity with 24R,25(OH)₂D₃ when measuring 25(OH)D. | [1][3][4] |
| Specificity | High; capable of separating isomers and isobars. | Lower; prone to cross-reactivity with other metabolites. | [5] |
Note: The use of a deuterated internal standard, such as this compound, is critical in LC-MS/MS methods to achieve the high precision and accuracy reported by correcting for matrix effects and variability during sample processing.
Experimental Protocols: A Detailed Look at LC-MS/MS
A highly reproducible method for the quantification of 24,25-dihydroxyvitamin D involves a validated LC-MS/MS protocol. Below is a detailed methodology synthesized from best practices in the field.
Objective: To accurately and reproducibly quantify 24,25-dihydroxyvitamin D2 and D3 in human serum or plasma.
Principle: Stable isotope dilution LC-MS/MS is employed, where a known amount of a deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is added to the sample.[5][6][7] The sample is then processed through extraction and derivatization steps, followed by chromatographic separation and detection by mass spectrometry. The ratio of the endogenous analyte to the internal standard is used for quantification, which corrects for procedural losses and matrix-induced variations.
Materials and Reagents:
-
Calibrators and internal standards (e.g., 24,25(OH)₂D₂, 24,25(OH)₂D₃, d6-24,25(OH)₂D₃)
-
LC-MS/MS grade solvents (e.g., methanol, water, ethyl acetate, hexane, methyl tertiary butyl ether)
-
Reagents for protein precipitation (e.g., zinc sulfate) and derivatization (e.g., DMEQ-TAD)
-
Human serum or plasma samples
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction using a mixture of hexane and methyl tertiary butyl ether to isolate the vitamin D metabolites.[5]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., BEH-Phenyl).[7] Use a gradient elution with a mobile phase consisting of methanol and water to separate the analytes.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization mode.[7] Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the endogenous analytes and the deuterated internal standards.
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the calibrators to the internal standard.
-
Quantify the concentration of 24,25-dihydroxyvitamin D in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization: Diagrams of Key Processes
To visually represent the critical workflows and pathways, the following diagrams have been generated using the DOT language.
Caption: Simplified Vitamin D metabolic pathway highlighting the synthesis of 24,25-dihydroxyvitamin D.
Caption: Experimental workflow for reproducible quantification of 24,25-dihydroxyvitamin D by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Ligand Binding Assays – Impact of 25-Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 2 ligand binding assays - impact of 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 24,25-Dihydroxy Vitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 24,25-Dihydroxy Vitamin D2-d3. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Compound
This compound is a deuterated analog of a vitamin D metabolite. While the deuteration itself does not significantly alter the chemical reactivity or environmental impact in terms of disposal, the parent compound's biological activity necessitates careful handling and disposal.[1][2] Analogs of Vitamin D3 are noted to have high acute toxicity if swallowed.[3][4] Therefore, all waste containing this compound should be treated as hazardous chemical waste.
II. Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.
Hazard Data Summary
| Hazard Statement | Classification | Precautionary Statement |
| Fatal if swallowed.[3] | Acute Toxicity, Oral (Category 1 or 2)[3] | P264: Wash hands thoroughly after handling.[3] |
| P270: Do not eat, drink or smoke when using this product.[3] | ||
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] | ||
| Causes damage to organs through prolonged or repeated exposure.[4] | Specific target organ toxicity — repeated exposure (Category 1)[4] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P314: Get medical advice/attention if you feel unwell. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a chemical fume hood to avoid inhalation of dust or aerosols.[4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.
A. Disposal of Unused or Expired this compound (Solid)
-
Segregation:
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
-
Packaging:
-
Ensure the container cap is tightly sealed.
-
Place the sealed container in a secondary, leak-proof container (e.g., a plastic bag or a larger, sealable container).
-
-
Labeling:
-
Label the outer container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of disposal.
-
The primary hazard(s) (e.g., "Toxic").
-
-
-
Storage:
-
Store the packaged waste in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
-
Collection:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
B. Disposal of Contaminated Materials
This includes items such as pipette tips, gloves, weigh boats, and empty containers.
-
Segregation:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Packaging:
-
Once the bag is full, securely tie it off.
-
Seal the outer container.
-
-
Labeling:
-
Label the container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.
-
-
Storage and Collection:
-
Store and arrange for collection as described in steps A.4 and A.5.
-
C. Disposal of Solutions Containing this compound
-
Segregation:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a coated glass or polyethylene bottle).
-
Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Packaging:
-
Keep the container sealed when not in use.
-
Do not fill the container to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
Label the container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The concentration of the active compound.
-
The primary hazard(s) (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
-
-
Storage and Collection:
-
Store and arrange for collection as described in steps A.4 and A.5.
-
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Clean: Carefully sweep or scoop the absorbed material into a hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[4] |
| Inhalation | Move the person to fresh air. Seek medical attention if breathing is difficult or symptoms persist. |
| Skin Contact | Remove contaminated clothing. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations.
References
Essential Safety and Operational Guidance for Handling 24,25-Dihydroxy Vitamin D2-d3
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 24,25-Dihydroxy Vitamin D2-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound.
Hazard Identification and Risk Assessment
This compound and its analogues are potent compounds that can be hazardous if not handled correctly. The Safety Data Sheet (SDS) for structurally similar compounds indicates high acute toxicity.[1][2][3] Hazards include:
Due to these significant risks, a thorough risk assessment should be conducted before any handling of the compound. All personnel must be trained on the specific hazards and the procedures outlined in this document.[4][5][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[7][8] |
| Eye/Face Protection | Safety goggles and a face shield. | Protects against splashes and airborne particles. Safety glasses alone are insufficient.[7][8][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of the compound, which can be fatal.[8][10] |
| Body Protection | A disposable, impervious lab coat or gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[9][11] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[9] |
Operational Plan: Step-by-Step Handling Procedures
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated containment area and follow emergency spill procedures.
-
If the package is intact, transfer it to a designated and properly labeled storage area.
-
Store this compound in a locked, well-ventilated, and clearly labeled area away from incompatible materials.[1]
-
The container should be tightly sealed to prevent accidental release.
-
Consult the supplier's documentation for specific storage temperature requirements.
-
All handling of this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before starting work, ensure that all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound. This equipment should be clearly labeled and not used for other purposes.
-
When weighing the compound, use a balance inside the fume hood or an enclosure to contain any airborne particles.
-
Prepare solutions in the fume hood, adding the solvent to the compound slowly to avoid splashing.
-
In case of a spill, evacuate the immediate area and alert others.
-
Only trained personnel with appropriate PPE should clean up the spill.
-
Use an absorbent material to contain the spill, and then decontaminate the area with an appropriate cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Safety and Disposal Logical Relationship Diagram
Caption: Safety mitigations and disposal logic for the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 10. ashp.org [ashp.org]
- 11. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
